HS-PEG6-CH2CH2-Boc
Description
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O8S/c1-19(2,3)27-18(20)4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15-26-16-17-28/h28H,4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOFWHQVCATSPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to HS-PEG6-CH2CH2-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of HS-PEG6-CH2CH2-Boc, a versatile heterobifunctional linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This guide includes a summary of its chemical and physical properties, detailed experimental protocols for its use, and visualizations of its structure and function in key biological pathways.
Core Chemical Properties and Structure
This compound, systematically named tert-butyl (2-(2-(2-(2-(2-(2-((2-mercaptoethyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a polyethylene glycol (PEG)-based linker. The structure incorporates a terminal thiol (-SH) group and a Boc (tert-butyloxycarbonyl) protected amine group, separated by a hexaethylene glycol spacer. This unique architecture allows for sequential and specific conjugation reactions. The thiol group offers a reactive handle for attachment to maleimide-functionalized molecules or gold surfaces, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent coupling reactions.
The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic molecules.
Chemical Structure
Chemical structure of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, compiled from various chemical suppliers.
| Property | Value |
| Molecular Formula | C₁₉H₃₈N₂O₇S |
| Molecular Weight | 442.58 g/mol |
| CAS Number | 1818294-40-4 |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DMF, and DCM |
| Storage Conditions | -20°C, protect from moisture |
Experimental Protocols
The heterobifunctional nature of this compound allows for a variety of experimental applications. Below are detailed protocols for its use in two key processes: Boc deprotection and thiol-maleimide conjugation, which are fundamental to its application in PROTAC synthesis and bioconjugation.
Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine, which can then be used for subsequent conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, HS-PEG6-CH2CH2-NH2.
Experimental workflow for Boc deprotection.
Thiol-Maleimide Conjugation
This protocol details the conjugation of the thiol group of this compound (or its deprotected form) to a maleimide-functionalized molecule.
Materials:
-
This compound (or HS-PEG6-CH2CH2-NH2)
-
Maleimide-functionalized molecule (e.g., protein, peptide, or small molecule)
-
Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5, degassed)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Dissolve the maleimide-functionalized molecule in the conjugation buffer.
-
Dissolve this compound in a minimal amount of DMF or DMSO and add it to the solution of the maleimide-functionalized molecule. A 10-20 fold molar excess of the thiol-PEG linker is often used.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Monitor the reaction progress by a suitable method (e.g., SDS-PAGE for proteins, LC-MS for small molecules).
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and other reagents.
Application in PROTAC Technology
A primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The synthesis of a PROTAC using this linker typically involves:
-
Coupling a ligand for the target protein to one end of the linker.
-
Coupling a ligand for an E3 ligase to the other end of the linker.
The sequential reactivity of the thiol and protected amine groups of this compound makes it an ideal scaffold for this modular synthesis.
Signaling pathway of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable tool for researchers in chemistry, biology, and pharmacology. Its well-defined structure, with a reactive thiol, a protected amine, and a flexible PEG spacer, provides a versatile platform for the synthesis of complex bioconjugates and advanced therapeutic agents like PROTACs. The experimental protocols provided in this guide offer a starting point for the successful application of this linker in a variety of research and development settings. As the field of targeted protein degradation and bioconjugation continues to evolve, the utility of such precisely engineered linkers is expected to grow significantly.
An In-depth Technical Guide to Boc-Protected Amine and Thiol PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of heterobifunctional Polyethylene Glycol (PEG) linkers featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal thiol group. These linkers are instrumental in the fields of bioconjugation, drug delivery, and materials science, offering a versatile platform for the controlled assembly of complex molecular architectures such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles.
Core Principles and Functions
Polyethylene glycol (PEG) is a water-soluble, non-toxic, and biocompatible polymer widely employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2][3] PEGylation, the process of attaching PEG chains to molecules, can enhance solubility, increase stability against enzymatic degradation, prolong circulation half-life, and reduce immunogenicity.[4][5][6]
Heterobifunctional PEG linkers possess two different reactive terminal groups, enabling the sequential and specific conjugation of two different molecules. The Boc-NH-PEG-SH linker is a prime example, offering orthogonal reactivity through its protected amine and free thiol functionalities.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for primary and secondary amines.[7] Its function is to temporarily block the amine's high nucleophilicity, preventing it from participating in unwanted side reactions during the modification of another part of the molecule.[7][8] This allows for a controlled, stepwise synthesis. The Boc group is stable in basic and nucleophilic conditions but can be efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to regenerate the free amine for subsequent conjugation steps.[7][8][9]
-
Thiol (-SH) Group: The terminal thiol group is a highly reactive nucleophile that enables specific covalent bond formation. It is particularly useful for:
-
Thiol-Maleimide Conjugation: Reacting with maleimide-functionalized molecules to form a stable thioether bond. This is one of the most common and efficient methods for protein and peptide bioconjugation.[5][6][10]
-
Surface Modification: Covalently attaching to the surface of gold nanoparticles and other metallic surfaces.[11]
-
Disulfide Bond Formation: Reacting with other thiols to form reversible disulfide bridges.[6]
-
The combination of these two functional groups in a single PEG linker provides a powerful tool for precisely engineering complex bioconjugates.
Applications in Drug Development and Research
The unique properties of Boc-NH-PEG-SH linkers make them valuable in numerous applications:
-
Antibody-Drug Conjugates (ADCs): PEG linkers are crucial in ADC development, connecting a potent cytotoxic drug to a monoclonal antibody.[] They enhance the ADC's water solubility, stability, and pharmacokinetic profile.[4][] The heterobifunctional nature allows for the drug to be attached via one end of the linker and the antibody via the other, often after deprotection of the amine.
-
Nanoparticle Functionalization: These linkers facilitate the stable attachment of targeting ligands (e.g., antibodies, peptides) or therapeutic molecules to the surface of nanoparticles.[4][11] The thiol group can anchor the linker to a gold nanoparticle surface, while the deprotected amine can be used to conjugate a biomolecule, creating a targeted drug delivery system.[11]
-
Peptide and Protein Modification: PEGylation with these linkers can improve the therapeutic properties of proteins and peptides by increasing their stability and circulation time.[3][4]
-
Self-Assembled Monolayers (SAMs): The thiol group can form robust, organized layers on metal surfaces, which can then be functionalized with biomolecules via the amine group to create biointerfaces for sensors and other diagnostic devices.[11]
Quantitative Data Summary
Successful bioconjugation relies on optimized reaction conditions. The following tables summarize key quantitative parameters for the use of Boc-protected amine and thiol PEG linkers.
Table 1: Representative Conditions for Boc Group Deprotection
| Parameter | Recommended Condition | Rationale & Key Considerations |
|---|---|---|
| Reagent | Trifluoroacetic Acid (TFA) | Strong acid that efficiently cleaves the Boc group.[7][9] |
| Solvent | Dichloromethane (DCM), anhydrous | Provides good solubility for the PEG linker and is compatible with TFA.[7][9] |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations lead to faster deprotection. Optimization may be required.[9][13] |
| Scavenger (Optional) | Triisopropylsilane (TIS) (2.5-5% v/v) | Traps the reactive tert-butyl carbocation byproduct, preventing side reactions.[9] |
| Temperature | 0°C to Room Temperature | The reaction is typically initiated at 0°C to control the initial exotherm and then allowed to warm.[9][13] |
| Reaction Time | 30 minutes - 2 hours | Progress should be monitored by TLC or LC-MS to determine completion.[7][9][13] |
| Typical Yield | >95% (for deprotection step) | The deprotection reaction is generally very efficient.[7] |
Table 2: Recommended Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Condition | Rationale & Key Considerations |
|---|---|---|
| pH | 6.5 - 7.5 | Optimal range for the thiol to be sufficiently nucleophilic while minimizing maleimide hydrolysis, which is significant at higher pH.[14][15] |
| Buffer | Phosphate (PBS), HEPES | Must be free of extraneous thiols (e.g., DTT). Should be degassed to prevent oxidation of the free thiol.[14][16] |
| Reducing Agent (Optional) | TCEP (10-100 fold molar excess) | To reduce disulfide bonds in proteins/peptides, exposing the free thiol. TCEP does not need to be removed before conjugation.[14][16] |
| Molar Excess of Linker | 10 to 20-fold | A molar excess of the maleimide-PEG linker over the thiol-containing molecule is typically used to drive the reaction to completion.[15][16] |
| Temperature | Room Temperature or 4°C | The reaction is rapid at room temperature but can be performed at 4°C overnight for sensitive molecules.[14][15] |
| Reaction Time | 1 - 4 hours at Room Temp. | Reaction progress can be monitored by HPLC or SDS-PAGE.[15] |
Key Experimental Protocols
The following are detailed methodologies for the key chemical transformations involving Boc-protected amine and thiol PEG linkers.
Protocol 1: Boc Deprotection of an Amino-PEG Linker
This protocol describes the standard procedure for removing the Boc protecting group from a PEG linker using a TFA/DCM solution.[7][9]
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 times).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Protocol 2: Conjugation of a Thiol-PEG Linker to a Maleimide-Activated Molecule
This protocol outlines the procedure for conjugating a molecule containing a free thiol (e.g., Boc-NH-PEG-SH) to a maleimide-activated molecule (e.g., a protein or peptide).[14][15]
-
Buffer Preparation: Prepare a conjugation buffer (e.g., 100 mM Phosphate, 150 mM NaCl, pH 7.2). Degas the buffer thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule (Boc-NH-PEG-SH) in the degassed conjugation buffer.
-
If conjugating to a protein where the thiol is in a disulfide bond, the protein must first be reduced. Add a 10-100 fold molar excess of TCEP solution and incubate at room temperature for 30-60 minutes.
-
-
Preparation of Maleimide Stock Solution: Immediately before use, dissolve the maleimide-activated PEG linker in an anhydrous, water-miscible solvent like DMSO or DMF to a concentration of approximately 10 mM.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide-PEG stock solution to the solution of the thiol-containing molecule. Add the linker solution dropwise while gently stirring.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light if using fluorescently-labeled maleimides.
-
-
Quenching (Optional): To quench any unreacted maleimide, add a solution of a low molecular weight thiol like 2-mercaptoethanol or cysteine to a final concentration of ~50 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted PEG linker and quenching reagents using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Characterization and Storage: Characterize the purified conjugate using methods such as SDS-PAGE, mass spectrometry, or HPLC. Store the final conjugate at -20°C or -80°C for long-term stability.
Mandatory Visualizations
The following diagrams illustrate key workflows and chemical reactions described in this guide.
Caption: Sequential conjugation workflow using a Boc-NH-PEG-SH linker.
Caption: Reaction scheme for the acidic deprotection of a Boc-protected amine.
Caption: Reaction scheme for thiol-maleimide conjugation (Michael addition).
Caption: Conceptual signaling pathway for an ADC utilizing a PEG linker.
References
- 1. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 2. adcreview.com [adcreview.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. purepeg.com [purepeg.com]
- 11. polysciences.com [polysciences.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
HS-PEG6-CH2CH2-Boc: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of HS-PEG6-CH2CH2-Boc, a heterobifunctional PROTAC linker. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from related thiol-PEG and Boc-protected molecules to provide a robust predictive assessment and practical guidance for its use in research and development.
Introduction to this compound
This compound, with the chemical name tert-butyl (2-(2-(2-(2-(2-(2-((2-mercaptoethyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a thiol (-SH) group for conjugation to a warhead targeting a protein of interest, a flexible and hydrophilic hexaethylene glycol (PEG6) spacer to optimize the distance between the target protein and an E3 ligase, and a Boc (tert-butoxycarbonyl) protected amine for subsequent linkage to an E3 ligase ligand. The solubility and stability of this linker are critical parameters that influence its handling, reactivity, and the overall efficacy of the resulting PROTAC molecule.
Solubility Profile
The solubility of this compound is largely dictated by its PEG spacer, which enhances aqueous solubility. The terminal functional groups, the thiol and the Boc-protected amine, also contribute to its solubility characteristics in various organic solvents. While specific quantitative data is not widely published, a qualitative and estimated solubility profile can be derived from similar compounds.
Table 1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale and Handling Recommendations |
| Water & Aqueous Buffers (e.g., PBS) | Soluble | The hydrophilic PEG chain is expected to confer good solubility in aqueous media.[1] For conjugation reactions, it is advisable to use degassed buffers to prevent oxidation of the thiol group. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a common solvent for PEGylated compounds and is suitable for preparing high-concentration stock solutions.[2] |
| Dimethylformamide (DMF) | Soluble | DMF is another suitable organic solvent for dissolving PEG linkers.[2] |
| Dichloromethane (DCM) | Soluble | DCM can be used, particularly in synthetic steps involving the modification of the molecule.[2] |
| Methanol, Ethanol | Soluble | Lower alcohols are generally good solvents for PEG-containing molecules. |
Stability Profile
The stability of this compound is primarily influenced by the chemical lability of its terminal functional groups: the thiol and the Boc-protecting group.
Thiol Group Stability
The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds, especially in the presence of oxygen and metal ions. This can result in the unwanted dimerization of the linker.
Table 2: Stability Considerations for the Thiol Group
| Condition | Potential Effect | Mitigation Strategies |
| Aerobic (Oxygen) | Oxidation to disulfide | Store under an inert atmosphere (e.g., argon, nitrogen). Use degassed solvents and buffers for all manipulations.[3] |
| Basic pH | Increased nucleophilicity and susceptibility to oxidation | For reactions involving the thiol group (e.g., Michael addition), a slightly basic pH (7-8.5) is often optimal, but exposure should be minimized.[4] |
| Presence of Metal Ions | Catalyze oxidation | Use metal-free buffers and reagents, or add a chelating agent like EDTA. |
Boc Group Stability
The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group known for its stability under a broad range of conditions, except for acidic environments.[5]
Table 3: Stability of the Boc-Protecting Group
| Condition | Stability | Notes |
| Basic Conditions | Stable | The Boc group is resistant to cleavage under basic conditions.[6] |
| Nucleophiles | Stable | Generally stable towards most nucleophiles.[6] |
| Reductive Conditions | Stable | The Boc group is not cleaved by common reducing agents. |
| Acidic Conditions | Labile | The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[5][7] To keep the Boc group intact, acidic conditions should be avoided.[8] |
| Elevated Temperature | Generally Stable at Physiological Temperatures | The Boc group is thermally stable under neutral or basic conditions at temperatures such as 37°C.[8] |
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are crucial for its effective application.
Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of the linker in various solvents.
Objective: To determine the approximate solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, DMSO, ethanol)
-
Vortex mixer
-
Analytical balance
-
Centrifuge
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear vial.
-
Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, add another measured amount of the compound and repeat steps 3 and 4 until a saturated solution is obtained (i.e., solid material remains undissolved).
-
If the initial amount of solid does not dissolve, add more solvent in measured increments, vortexing after each addition, until the solid is fully dissolved.
-
Calculate the approximate solubility in mg/mL.
Protocol for Stability Assessment
This protocol provides a framework for assessing the stability of the thiol and Boc groups under different conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To evaluate the stability of this compound under specific pH and temperature conditions.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 4, 7.4, 9)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.
-
Analyze a sample of each solution at time zero (t=0) by HPLC to obtain an initial chromatogram and peak area of the intact compound.
-
Incubate the remaining solutions at a chosen temperature (e.g., room temperature, 37°C).
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by HPLC.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Plot the percentage of the remaining intact compound versus time to determine the degradation rate.
Conclusion
This compound is a versatile linker for PROTAC development, and a thorough understanding of its solubility and stability is paramount for its successful application. While specific quantitative data for this molecule is limited, by leveraging knowledge from structurally similar compounds, researchers can make informed decisions regarding solvent selection, reaction conditions, and storage. The provided protocols offer a starting point for the experimental determination of these critical parameters, ensuring the integrity and reactivity of the linker throughout the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Boc-PEG6-alcohol, 331242-61-6 | BroadPharm [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the sophisticated synthesis of advanced therapeutics and research agents. Its application in conjunction with polyethylene glycol (PEG) linkers has become indispensable for the controlled assembly of complex biomolecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated drugs. This technical guide provides a comprehensive overview of the Boc group's role in PEG linker chemistry, offering detailed experimental protocols, quantitative data, and logical workflows to empower researchers in their synthetic endeavors.
Core Principles: The Function of Boc in PEG Linkers
The primary role of the Boc group is to temporarily mask the reactivity of a primary or secondary amine on a PEG linker.[1] This protection is crucial for achieving regioselective modifications at other positions of the linker or a molecule already attached to it. The Boc group is characterized by its stability in a wide range of non-acidic conditions, including basic and nucleophilic environments, making it compatible with many common synthetic transformations.[1] Its key advantage lies in its facile and clean removal under acidic conditions, which regenerates the amine for subsequent reaction steps.[1]
Heterobifunctional PEG linkers, which feature a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are particularly valuable tools.[1] They enable a controlled, stepwise approach to the synthesis of complex conjugates, preventing undesirable side reactions and ensuring the purity of the final product.[1]
Quantitative Data Summary
The efficiency of both the protection and deprotection steps is critical to the overall yield and purity of the final conjugate. The following tables summarize key quantitative data for these processes.
Table 1: Representative Reaction Conditions for Boc Protection of Amino-PEG Linkers
| Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (Boc)₂O, DIPEA, DCM | Room Temperature | 3-12 | >95 |
| (Boc)₂O, PEG-400 | Room Temperature | 0.5-2 | 90-98 |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection of PEG Linkers
| Reagent | Solvent | Time (min) | Purity (%) |
| 50% TFA | DCM | 60 | >95 |
| 4M HCl | Dioxane | 60 | >95 |
| 4M HCl | Dioxane | 5 | ~80 |
| 50% TFA | DCM | 5 | 78 |
Table 3: Comparison of Boc and Fmoc Protecting Groups
| Protecting Group | Cleavage Condition | Stability | Common Applications |
| Boc | Strong Acid (e.g., TFA, HCl) | Stable to bases and nucleophiles | Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs |
| Fmoc | Base (e.g., Piperidine) | Stable to acids | Solid-phase peptide synthesis (Fmoc/tBu strategy) |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.
Protocol 1: Boc Protection of an Amino-PEG Linker
This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[1]
Materials:
-
Amino-PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.
-
Add DIPEA (typically 2-3 equivalents relative to the amine).
-
Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 3-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.
-
Characterize the product by NMR and MS to confirm its identity and purity.[1]
Protocol 2: Boc Deprotection of a PEG Linker
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[1]
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the solution (typically 20-50% v/v in DCM). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v) as a scavenger.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporation with toluene can help remove residual TFA.[2]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[2]
Visualizing Workflows and Logical Relationships
Diagrams are essential for visualizing the multi-step processes involved in the synthesis and application of Boc-protected PEG linkers.
Caption: Workflow for Boc protection of an amino-PEG linker.
Caption: Workflow for the deprotection of a Boc-protected PEG linker.
Caption: Logical workflow for using a heterobifunctional Boc-PEG linker.
Application in Antibody-Drug Conjugate (ADC) Synthesis
Boc-protected PEG linkers are instrumental in the synthesis of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody. The Boc group allows for the drug to be attached to the linker first, followed by deprotection and then conjugation to the antibody.
Caption: General workflow for ADC synthesis using a Boc-protected PEG linker.
Application in PROTAC Synthesis
In the synthesis of PROTACs, a linker connects a target protein-binding ligand (warhead) to an E3 ligase-binding ligand. Boc-protected PEG linkers provide a modular approach to assemble these heterobifunctional molecules.
Caption: General workflow for PROTAC synthesis using a Boc-protected PEG linker.
References
Heterobifunctional PEG linkers in drug delivery systems
An In-depth Technical Guide to Heterobifunctional PEG Linkers in Drug Delivery Systems
Introduction to Heterobifunctional PEG Linkers
Polyethylene glycol (PEG) has become a cornerstone in the development of advanced drug delivery systems due to its biocompatibility, solubility in aqueous solutions, and ability to shield therapeutic molecules from the host's immune system, a process often referred to as "stealth" technology. Heterobifunctional PEG linkers are a specialized class of PEG derivatives that possess two different reactive terminal functional groups. This unique characteristic allows for the sequential and specific conjugation of two different molecules, such as a therapeutic agent and a targeting ligand.
The general structure of a heterobifunctional PEG linker consists of a central PEG chain of varying length, flanked by two distinct functional groups (X and Y). The PEG chain provides solubility and biocompatibility, while the functional groups enable covalent attachment to the drug and the carrier or targeting moiety.
Caption: General structure of a heterobifunctional PEG linker connecting a therapeutic agent and a targeting moiety.
Commonly used functional groups include N-hydroxysuccinimide (NHS) esters for reacting with primary amines, maleimides for reacting with thiols, and alkynes or azides for "click" chemistry reactions. The choice of functional groups is critical and depends on the available reactive sites on the drug and the targeting molecule.
Applications in Drug Delivery Systems
Heterobifunctional PEG linkers are instrumental in various advanced drug delivery platforms.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The heterobifunctional PEG linker plays a crucial role in connecting the drug and the antibody. The PEG component can improve the solubility and stability of the ADC and reduce its immunogenicity.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a heterobifunctional PEG linker.
Nanoparticle Drug Delivery
Heterobifunctional PEG linkers are used to surface-functionalize nanoparticles, such as liposomes or polymeric nanoparticles. One end of the linker is attached to the nanoparticle surface, while the other end is used to attach a targeting ligand (e.g., a peptide, aptamer, or small molecule). This creates a "stealth" nanoparticle that can actively target specific cells or tissues.
Targeted Drug Delivery
These linkers can be used to conjugate small molecule drugs to targeting ligands, improving their therapeutic index by increasing their concentration at the site of action and reducing off-target toxicity.
Quantitative Data
The following tables summarize key quantitative data for drug delivery systems utilizing heterobifunctional PEG linkers.
Table 1: Characteristics of Common Heterobifunctional PEG Linkers
| Linker Type | Functional Group X | Functional Group Y | Molecular Weight (Da) |
| NHS-PEG-Maleimide | N-hydroxysuccinimide | Maleimide | 2,000 - 10,000 |
| Azide-PEG-NHS | Azide | N-hydroxysuccinimide | 1,000 - 5,000 |
| Alkyne-PEG-Biotin | Alkyne | Biotin | 1,000 - 5,000 |
| Thiol-PEG-Carboxylic Acid | Thiol | Carboxylic Acid | 2,000 - 10,000 |
Table 2: Performance of Drug Delivery Systems with Heterobifunctional PEG Linkers
| Drug Delivery System | Drug | Targeting Ligand | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Doxorubicin Liposomes | Doxorubicin | Folate | 5-10 | >90 | |
| Paclitaxel Nanoparticles | Paclitaxel | RGD Peptide | 10-15 | 85-95 | |
| Camptothecin Micelles | Camptothecin | Transferrin | 8-12 | >90 |
Experimental Protocols
General Protocol for Conjugation of a Drug to a Targeting Ligand using an NHS-PEG-Maleimide Linker
Materials:
-
Targeting ligand with an available amine group (e.g., antibody)
-
Drug with an available thiol group
-
NHS-PEG-Maleimide linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (for carboxyl activation if needed)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Activation of Targeting Ligand (if necessary): If the targeting ligand has a carboxyl group, activate it using EDC and Sulfo-NHS in PBS for 15 minutes at room temperature.
-
Reaction with NHS-PEG-Maleimide:
-
Dissolve the targeting ligand and NHS-PEG-Maleimide in PBS at a molar ratio of 1:5.
-
React for 2 hours at room temperature with gentle stirring.
-
Remove excess linker by dialysis or SEC.
-
-
Conjugation with Thiol-Containing Drug:
-
Dissolve the maleimide-activated targeting ligand and the thiol-containing drug in PBS at a molar ratio of 1:3.
-
React for 4 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the final conjugate using SEC to remove unreacted drug and other impurities.
-
Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-ligand ratio.
Signaling Pathway: Mechanism of Action of Doxorubicin
Doxorubicin, a common chemotherapeutic agent delivered via PEGylated systems, primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.
Caption: Simplified signaling pathway of Doxorubicin leading to apoptosis.
An In-depth Technical Guide to HS-PEG6-CH2CH2-Boc for Self-Assembled Monolayers on Gold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of HS-PEG6-CH2CH2-Boc, a thiol-terminated polyethylene glycol (PEG) derivative with a Boc-protected amine, for the formation of self-assembled monolayers (SAMs) on gold surfaces. This molecule is of significant interest in the fields of biosensors, drug delivery, and fundamental surface science due to its ability to create well-defined, bio-inert, and functionalizable surfaces.
Introduction to this compound
This compound is a heterobifunctional molecule featuring a terminal thiol (-SH) group, a hexa(ethylene glycol) (PEG6) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The thiol group provides a strong anchor to gold surfaces, leading to the spontaneous formation of a densely packed monolayer. The PEG spacer imparts hydrophilicity and resistance to non-specific protein adsorption, a critical feature for applications in biological media.[1] The terminal Boc-protected amine allows for controlled deprotection and subsequent covalent immobilization of biomolecules, such as peptides, antibodies, or small molecule drugs. This molecule is particularly relevant as a PROTAC (Proteolysis Targeting Chimera) linker, which are used in the development of targeted protein degradation therapeutics.[2][3]
Synthesis and Physicochemical Properties
While a detailed synthesis protocol is beyond the scope of this guide, this compound is typically synthesized through a multi-step process involving the pegylation of a protected amino-alcohol, followed by conversion of the terminal hydroxyl group to a thiol. The key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C19H39NO8S |
| Molecular Weight | 426.57 g/mol |
| CAS Number | 1818294-40-4 |
| Appearance | Colorless to light yellow oil |
| Solubility | Soluble in ethanol, methanol, dichloromethane, and other common organic solvents. |
Formation of Self-Assembled Monolayers
The formation of a high-quality SAM is crucial for downstream applications. The following protocol outlines a standard procedure for the self-assembly of this compound on a gold substrate.
Experimental Protocol: SAM Formation
Materials and Reagents:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
This compound
-
Absolute ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION
-
Deionized (DI) water (18.2 MΩ·cm)
-
Clean glass vials with caps
-
Tweezers
-
Nitrogen gas source
-
Sonicator
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Thoroughly rinse the substrate with copious amounts of DI water.
-
Rinse with absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Alternatively, for a less hazardous cleaning, sonicate the substrate in acetone, followed by isopropanol, and then ethanol (10 minutes each), and dry under nitrogen.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 4.27 mg of the thiol in 10 mL of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.[4]
-
-
Self-Assembly:
-
Place the clean, dry gold substrate in a clean glass vial.
-
Immediately cover the substrate with the thiol solution.
-
Purge the vial with nitrogen gas to minimize oxidation of the thiol groups.
-
Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.[4][5]
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution with clean tweezers.
-
Rinse the substrate thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Sonicate the substrate in fresh ethanol for 1-2 minutes to remove physisorbed thiols.[4]
-
Rinse again with ethanol and dry under a gentle stream of nitrogen gas.
-
Workflow for SAM Formation
Characterization of the SAM
A combination of surface-sensitive techniques is used to characterize the quality and properties of the SAM.
| Technique | Parameter Measured | Typical Values for PEG-Thiol SAMs |
| Contact Angle Goniometry | Static Water Contact Angle | 30° - 50° (for a well-formed, hydrophilic PEG surface) |
| Ellipsometry | Monolayer Thickness | 35 - 45 Å for a PEG6-thiol SAM[5] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition and Chemical States | C 1s, O 1s, N 1s, S 2p, Au 4f peaks. N 1s for Boc-amine at ~400 eV. S 2p for thiolate at ~162 eV.[2][6] |
| Atomic Force Microscopy (AFM) | Surface Morphology and Roughness | Atomically smooth terraces characteristic of the underlying gold substrate. |
Deprotection of the Boc Group and Further Functionalization
The terminal amine group is deprotected to allow for the covalent attachment of other molecules.
Experimental Protocol: Boc Deprotection
Materials and Reagents:
-
Boc-protected SAM on gold substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
DCM for rinsing
-
DI water
-
Nitrogen gas source
Procedure:
-
Prepare a deprotection solution of 25-50% TFA in DCM (v/v).
-
Immerse the Boc-protected SAM substrate in the TFA/DCM solution.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.[7]
-
Remove the substrate and rinse thoroughly with DCM.
-
Rinse with DI water to remove any remaining acid.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
The resulting surface presents a free amine group ready for subsequent coupling reactions (e.g., NHS-ester chemistry).
Functionalization Pathway
Applications in Drug Development and Research
The ability to create a bio-inert surface that can be specifically functionalized makes this compound SAMs highly valuable in several areas:
-
Biosensor Development: The PEG layer minimizes non-specific binding, leading to improved signal-to-noise ratios in biosensing platforms. The terminal amine allows for the immobilization of capture probes like antibodies or aptamers.
-
Targeted Drug Delivery: When used to functionalize nanoparticles, the PEG chain provides stealth properties, and the terminal group can be used to attach targeting ligands.[8]
-
PROTAC Development: As a PROTAC linker, this molecule can be used to conjugate a target-binding molecule and an E3 ligase-binding molecule, facilitating targeted protein degradation. The SAM platform can be used to study the binding kinetics of these interactions.
-
Fundamental Cell Biology Studies: Creating micropatterned surfaces with immobilized signaling molecules to study cell adhesion, migration, and differentiation.
Conclusion
This compound is a versatile molecule for the creation of functional biointerfaces on gold surfaces. The combination of a strong gold-binding thiol, a protein-resistant PEG spacer, and a versatile Boc-protected amine group provides a robust platform for a wide range of applications in research and drug development. The protocols and data presented in this guide offer a starting point for the successful implementation of this technology.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action of HS-PEG6-CH2CH2-Boc in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, HS-PEG6-CH2CH2-Boc, a valuable tool in the field of bioconjugation. The strategic design of this linker, featuring a terminal thiol group and a Boc-protected amine separated by a six-unit polyethylene glycol (PEG) spacer, allows for a controlled, two-step conjugation strategy. This is particularly relevant in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide will delve into the core chemistry, mechanism of action, experimental protocols, and quantitative data associated with the use of this linker.
Core Principles and Mechanism of Action
The functionality of this compound is rooted in its three key components: the thiol group (-SH), the PEG6 spacer, and the tert-butyloxycarbonyl (Boc) protected amine.
-
Thiol (-SH) Group: The terminal thiol is a potent nucleophile that can react with various electrophilic functional groups to form stable covalent bonds. Its high reactivity and specificity, particularly towards maleimides and haloacetamides, make it ideal for the initial conjugation step to a protein, peptide, or other biomolecule.[3]
-
PEG6 Spacer: The hexaethylene glycol spacer is a flexible, hydrophilic chain. Its primary roles are to enhance the aqueous solubility of the linker and the resulting conjugate, reduce steric hindrance between the conjugated molecules, and potentially improve the pharmacokinetic properties of the final product by shielding it from enzymatic degradation.[4]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the primary amine.[4] It is stable under the conditions required for the thiol conjugation but can be efficiently removed under acidic conditions to reveal the primary amine for a subsequent conjugation reaction.[5] This two-step approach is crucial for preventing unwanted side reactions and allows for the precise assembly of complex bioconjugates.[6]
The overall mechanism of action is a sequential process:
-
First Conjugation (Thiol Reaction): The free thiol group of this compound reacts with an electrophilic partner on the first biomolecule (Molecule A).
-
Deprotection: The Boc group is removed from the amine terminus of the linker now attached to Molecule A.
-
Second Conjugation (Amine Reaction): The newly exposed primary amine is then reacted with an activated functional group on the second biomolecule (Molecule B) to complete the bioconjugate.
Thiol-Based Conjugation Chemistries
The thiol group of this compound can participate in several types of conjugation reactions. The two most common are reactions with maleimides and haloacetamides.
Thiol-Maleimide Conjugation (Michael Addition)
The reaction of a thiol with a maleimide is a highly efficient and widely used bioconjugation method that proceeds via a Michael addition mechanism.[3] The nucleophilic thiolate anion attacks one of the carbon atoms of the maleimide double bond, resulting in the formation of a stable thioether bond.[3]
This reaction is highly selective for thiols within a pH range of 6.5-7.5.[3] Below this range, the thiol is protonated, reducing its nucleophilicity. Above this range, the maleimide ring becomes susceptible to hydrolysis, and primary amines can compete in the reaction.[3]
dot
Caption: Thiol-Maleimide Michael Addition Reaction.
Thiol-Iodoacetamide Conjugation
An alternative to maleimide chemistry is the reaction of the thiol group with an iodoacetamide. This reaction proceeds via an SN2 nucleophilic substitution mechanism, where the thiolate anion attacks the carbon atom bearing the iodine, displacing it and forming a stable thioether bond. While this reaction is generally slower than the thiol-maleimide reaction, the resulting thioether bond is considered more stable and not susceptible to retro-Michael addition.
dot
Caption: Thiol-Iodoacetamide SN2 Reaction.
Boc Deprotection
The second critical step in the bioconjugation process is the removal of the Boc protecting group to expose the primary amine. This is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[5] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the collapse of the intermediate to release the stable tert-butyl cation, carbon dioxide, and the free amine.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NH2-PEG6-Boc | PROTAC Linker | TargetMol [targetmol.com]
- 3. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 | PLOS One [journals.plos.org]
- 4. nbinno.com [nbinno.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for HS-PEG6-CH2CH2-Boc Bioconjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the bioconjugation of the heterobifunctional linker, HS-PEG6-CH2CH2-Boc, to proteins. This linker features a terminal thiol (-SH) group for conjugation and a tert-butyloxycarbonyl (Boc) protected amine. The polyethylene glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the target protein. The conjugation strategy involves a two-step process. First, the protein is activated with a maleimide functional group. Subsequently, the thiol group of the this compound linker reacts with the maleimide-activated protein to form a stable thioether bond. The Boc protecting group can then be removed under acidic conditions to yield a free amine, which can be used for further modifications.
Principle of the Reaction
The bioconjugation process is centered around two key chemical transformations:
-
Protein Activation: The primary amine groups on the protein (e.g., the ε-amino group of lysine residues) are reacted with an amine-reactive N-hydroxysuccinimide (NHS) ester of a bifunctional linker containing a maleimide group, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This results in a maleimide-activated protein.
-
Thiol-Maleimide Conjugation: The thiol group of the this compound linker undergoes a Michael addition reaction with the maleimide group on the activated protein, forming a stable covalent thioether bond. This reaction is highly specific for thiols at a pH range of 6.5-7.5.
-
Boc Deprotection: The Boc protecting group on the terminal amine of the PEG linker is removed using a strong acid, typically trifluoroacetic acid (TFA), to expose a primary amine for subsequent functionalization.
Data Presentation
The following tables summarize the recommended quantitative parameters for each stage of the bioconjugation process.
Table 1: Recommended Reaction Conditions for Protein Activation with SMCC
| Parameter | Value | Notes |
| Molar Excess of SMCC to Protein | 10 to 50-fold | Optimization is recommended for each specific protein.[1] |
| Protein Concentration | 1-10 mg/mL | Higher concentrations may require a lower molar excess of SMCC.[2] |
| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.2-8.0 | Buffer must be free of primary amines (e.g., Tris).[3] |
| Reaction Time | 30-60 minutes at Room Temperature or 2 hours at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins.[2] |
| Quenching Agent (Optional) | 20-50 mM Tris or Glycine | To stop the reaction of the NHS ester.[4] |
Table 2: Recommended Reaction Conditions for Thiol-PEG Conjugation
| Parameter | Value | Notes |
| Molar Excess of this compound to Protein | 10 to 20-fold | A starting point for optimization to achieve desired PEGylation.[5][6] |
| Reaction Buffer | Phosphate Buffer, pH 6.5-7.5 | Optimal for thiol-maleimide reaction specificity.[3][5] |
| Reaction Time | 2 hours at Room Temperature or Overnight at 4°C | Reaction progress can be monitored by SDS-PAGE.[5][6] |
| Quenching Agent (Optional) | 10-20 mM L-cysteine or β-mercaptoethanol | To quench unreacted maleimide groups.[4] |
Table 3: Recommended Reaction Conditions for Boc Deprotection
| Parameter | Value | Notes |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | A common and effective method for Boc removal.[7][8] |
| TFA Concentration | 20-50% (v/v) | Higher concentrations result in faster deprotection.[7][8] |
| Reaction Temperature | 0°C to Room Temperature | The reaction is typically initiated at 0°C.[7] |
| Reaction Time | 30 minutes to 2 hours | Monitor reaction completion by an appropriate analytical method.[7][8] |
| Work-up | Co-evaporation with toluene or neutralization with a mild base | To remove residual TFA.[7] |
Experimental Protocols
This section provides detailed step-by-step methodologies for the key experiments.
Protocol 1: Activation of Protein with SMCC
This protocol describes the procedure for introducing maleimide groups onto a protein using the SMCC crosslinker.
Materials:
-
Protein of interest
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation: Prepare the protein at a concentration of 1-10 mg/mL in the Conjugation Buffer.[2]
-
SMCC Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-50 mM.[2]
-
Activation Reaction: Add the calculated volume of the SMCC solution to the protein solution to achieve the desired molar excess (typically 10- to 50-fold). The final concentration of the organic solvent should be kept below 10% to maintain protein solubility.[2]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[2]
-
Removal of Excess SMCC: Remove the unreacted SMCC using a desalting column equilibrated with the Conjugation Buffer (adjusted to pH 6.5-7.5 for the next step). This is a critical step to prevent the quenching of the thiol-PEG linker in the subsequent step.[2]
Protocol 2: Conjugation of Maleimide-Activated Protein with this compound
This protocol details the reaction of the maleimide-activated protein with the thiol-containing PEG linker.
Materials:
-
Maleimide-activated protein (from Protocol 1)
-
This compound
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5-7.5
-
Quenching Buffer (optional): 1 M L-cysteine or β-mercaptoethanol
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in the Conjugation Buffer or a compatible solvent like DMSO.
-
Conjugation Reaction: Immediately after purifying the maleimide-activated protein, add the this compound solution to achieve a 10- to 20-fold molar excess over the protein.[5][6]
-
Incubation: Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5][6]
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 10-20 mM and incubate for an additional 15-30 minutes at room temperature to react with any remaining maleimide groups.[4]
-
Purification: Purify the PEGylated protein conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted PEG linker and quenching reagents.
Protocol 3: Boc Deprotection of the PEGylated Protein
This protocol describes the removal of the Boc protecting group to expose the terminal amine.
Materials:
-
Purified Boc-protected PEGylated protein
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Toluene (optional, for co-evaporation)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (for neutralization)
Procedure:
-
Preparation: Ensure the purified PEGylated protein is free of water, for example, by lyophilization.
-
Dissolution: Dissolve the dried conjugate in anhydrous DCM.
-
Deprotection Reaction: Cool the solution to 0°C in an ice bath. Add TFA to the desired final concentration (e.g., 20-50% v/v) dropwise while stirring.[7]
-
Incubation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the deprotection reaction for completion using an appropriate analytical method such as LC-MS.[7]
-
Solvent Removal: Remove the DCM and excess TFA by evaporation under a stream of nitrogen or by rotary evaporation. To ensure complete removal of TFA, co-evaporate the residue with toluene (3 times).[7]
-
Neutralization (Optional): For a basic work-up to obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the acid. Dry the organic layer and concentrate to yield the final deprotected conjugate.[7]
Characterization of the Final Conjugate
The successful conjugation and purification of the PEGylated protein can be confirmed by the following methods:
-
SDS-PAGE: Analysis by SDS-PAGE will show a shift in the molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein, appearing as a higher molecular weight band.[9] The apparent molecular weight on the gel may be higher than the calculated molecular weight due to the hydrodynamic properties of the PEG chain.[9]
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool to confirm the covalent attachment of the PEG linker and to determine the degree of PEGylation.[10][11] ESI-MS can be used to determine the accurate molecular weight of the conjugate.[11]
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the final conjugate and to separate different PEGylated species.[10]
Visualizations
Caption: Chemical pathway for protein PEGylation and deprotection.
Caption: Experimental workflow for this compound bioconjugation.
Caption: Logical relationship of the bioconjugation steps.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Application Notes and Protocols for the Functionalization of Nanoparticles with HS-PEG6-CH2CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the surface functionalization of nanoparticles, particularly gold nanoparticles (AuNPs), using the heterobifunctional linker HS-PEG6-CH2CH2-Boc. This process, commonly known as PEGylation, is a critical step in the development of nanomaterials for various biomedical applications, including drug delivery, diagnostics, and bioimaging. The introduction of a polyethylene glycol (PEG) layer enhances the colloidal stability of nanoparticles in biological media, reduces non-specific protein adsorption, and prolongs circulation times in vivo.
The this compound linker features a terminal thiol (-SH) group that forms a stable dative bond with the surface of noble metal nanoparticles like gold. The other end of the linker is terminated with a tert-butyloxycarbonyl (Boc)-protected amine. This protecting group allows for a multi-step functionalization strategy where the nanoparticle is first passivated with the PEG linker, and the terminal amine can be subsequently deprotected to allow for the conjugation of targeting ligands, therapeutic agents, or imaging probes.
Principle of Functionalization
The functionalization process is primarily based on the strong affinity between sulfur and gold, leading to the displacement of weakly bound surface ligands (e.g., citrate) from the nanoparticle surface by the thiol group of the this compound linker. This self-assembly process results in a dense layer of PEG chains on the nanoparticle surface. The subsequent removal of the Boc protecting group under acidic conditions exposes a primary amine, which can be used for further covalent modification.
Experimental Protocols
This section details the step-by-step procedures for the functionalization of gold nanoparticles with this compound, followed by the deprotection of the Boc group.
Protocol 1: PEGylation of Gold Nanoparticles
This protocol describes the ligand exchange reaction to coat citrate-stabilized gold nanoparticles with this compound.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) of desired size in aqueous solution (e.g., 1 nM)
-
This compound
-
Deionized (DI) water, sterile-filtered
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Vortex mixer
-
Benchtop microcentrifuge
Procedure:
-
Preparation of Linker Solution: Prepare a stock solution of this compound in DI water or an appropriate buffer. The concentration will depend on the desired final molar ratio of linker to nanoparticles.
-
PEGylation Reaction:
-
In a microcentrifuge tube, add a calculated volume of the AuNP solution.
-
To the AuNP solution, add the this compound stock solution to achieve a final molar ratio typically ranging from 1,000:1 to 10,000:1 (linker:AuNP).[1] A good starting point for optimization is a molar ratio of 2000:1.[2]
-
Immediately vortex the mixture gently for 30 seconds.
-
Incubate the reaction mixture at room temperature for at least 12-24 hours with gentle shaking to ensure complete ligand exchange.[3]
-
-
Purification of PEGylated Nanoparticles:
-
Centrifuge the reaction mixture at a speed sufficient to pellet the AuNPs (e.g., 14,000 rpm for 20-30 minutes for ~20 nm AuNPs).[2] The required centrifugal force will vary with nanoparticle size.
-
Carefully remove the supernatant containing excess, unbound linker.
-
Resuspend the nanoparticle pellet in DI water or PBS by gentle vortexing or sonication.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound linker.[4]
-
-
Storage: Store the purified Boc-protected PEGylated nanoparticles in DI water or PBS at 4°C for future use.
Protocol 2: Deprotection of the Boc Group
This protocol outlines the removal of the Boc protecting group to expose the terminal primary amine.
Materials:
-
Boc-protected PEGylated nanoparticles
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
DI water
-
PBS, pH 7.4
-
Microcentrifuge tubes
-
Rotary evaporator or nitrogen stream
-
Benchtop microcentrifuge
Procedure:
-
Solvent Exchange:
-
If the Boc-protected PEGylated nanoparticles are in an aqueous solution, they need to be transferred to an organic solvent. This can be achieved by lyophilization followed by resuspension in DCM.
-
-
Deprotection Reaction:
-
Removal of Acid and Solvent:
-
Remove the DCM and TFA using a rotary evaporator or by gently blowing a stream of nitrogen over the solution.
-
Resuspend the resulting nanoparticle pellet in DI water or PBS.
-
-
Purification:
-
Purify the amine-terminated PEGylated nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) to remove any residual acid and byproducts.
-
-
Storage: Store the purified amine-functionalized nanoparticles in PBS at 4°C.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful functionalization and to assess the properties of the modified nanoparticles.
| Parameter | Technique | Expected Outcome |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | An increase in the hydrodynamic diameter upon PEGylation due to the formation of the PEG layer on the nanoparticle surface. |
| Surface Charge | Zeta Potential Measurement | A change in the zeta potential. For citrate-stabilized AuNPs (negative), the zeta potential will become less negative after coating with the neutral this compound. After Boc deprotection, the surface will become positively charged due to the exposed amine groups.[2] |
| Core Size and Morphology | Transmission Electron Microscopy (TEM) | Visualization of the nanoparticle core to confirm no aggregation has occurred during the functionalization process. The PEG layer is typically not visible under standard TEM conditions. |
| Successful PEGylation | UV-Vis Spectroscopy | A slight red-shift in the surface plasmon resonance peak of AuNPs may be observed upon successful ligand exchange. |
| Confirmation of Boc Deprotection | Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS) | Disappearance of characteristic Boc group peaks and appearance of amine group peaks. |
| Quantification of PEG Density | Thermogravimetric Analysis (TGA) or High-Performance Liquid Chromatography (HPLC) | TGA can determine the weight percentage of the organic PEG layer. HPLC can be used to quantify the amount of PEG displaced from the nanoparticle surface. |
Data Presentation
The following tables summarize typical quantitative data obtained during the characterization of functionalized gold nanoparticles.
Table 1: Hydrodynamic Diameter and Zeta Potential
| Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Citrate-AuNPs (20 nm) | 22 ± 2 | < 0.2 | -35 ± 5 |
| Boc-PEG-AuNPs | 45 ± 5 | < 0.25 | -10 ± 5 |
| NH2-PEG-AuNPs | 48 ± 5 | < 0.25 | +25 ± 5 |
Note: Values are illustrative and will vary depending on the nanoparticle core size and the specific PEG linker used.
Table 2: Molar Ratio Optimization for PEGylation
| Molar Ratio (Linker:AuNP) | Hydrodynamic Diameter Increase (nm) | Zeta Potential (mV) | Colloidal Stability in PBS |
| 500:1 | 15 | -20 | Moderate |
| 1000:1 | 20 | -15 | Good |
| 2000:1 | 23 | -12 | Excellent |
| 5000:1 | 25 | -10 | Excellent |
| 10000:1 | 25 | -10 | Excellent |
Note: Stability can be assessed by monitoring changes in the UV-Vis spectrum over time.[2]
Visualizations
Experimental Workflow
Caption: Workflow for the two-step functionalization of gold nanoparticles.
Signaling Pathway of Functionalization
Caption: Chemical transformation during nanoparticle functionalization.
References
- 1. broadpharm.com [broadpharm.com]
- 2. ‘Living’ PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge densities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quality control and purification of ready-to-use conjugated gold nanoparticles to ensure effectiveness in biosensing [frontiersin.org]
- 4. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Creating Self-Assembled Monolayers using HS-PEG6-CH2CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) offer a robust and flexible method for modifying surfaces, with wide-ranging applications in biosensors, drug delivery, and fundamental biological studies. The use of thiol-terminated polyethylene glycol (PEG) molecules to form SAMs on gold surfaces is particularly advantageous due to the strong gold-thiol bond and the protein-resistant properties of the PEG linker. This document provides a detailed protocol for the formation of a SAM using HS-PEG6-CH2CH2-Boc, a heterobifunctional linker that presents a protected amine group. Subsequent deprotection of the tert-butyloxycarbonyl (Boc) group exposes a primary amine, which can be readily used for the covalent immobilization of biomolecules, such as proteins, peptides, or nucleic acids.
These protocols will guide the user through the preparation of the gold substrate, the formation of the Boc-protected SAM, the characterization of the monolayer, and the final deprotection step to yield a reactive amine-terminated surface.
Data Presentation
The successful formation of a self-assembled monolayer and the subsequent deprotection of the Boc group can be monitored by various surface-sensitive techniques. While specific data for this compound is not widely published, the following table summarizes expected quantitative data based on analogous PEG-thiol and alkanethiol SAMs on gold. These values should serve as a benchmark for characterization.
| Parameter | Expected Value for Boc-Protected SAM | Expected Value after Boc Deprotection | Technique |
| Water Contact Angle (θ) | 60° - 70° | 40° - 50° | Contact Angle Goniometry |
| Ellipsometric Thickness | 2.0 - 3.0 nm | 1.8 - 2.8 nm (slight decrease possible) | Ellipsometry |
| N(1s) Binding Energy | ~400.0 eV (Carbamate) | ~399.5 eV (Amine) | X-ray Photoelectron Spectroscopy (XPS) |
| C(1s) Binding Energy | ~289.0 eV (O-C=O of Boc) | Peak Disappears | X-ray Photoelectron Spectroscopy (XPS) |
Experimental Protocols
A comprehensive workflow for creating a functional amine-terminated SAM using this compound involves several key stages: substrate preparation, SAM formation, and Boc deprotection.
Protocol 1: Gold Substrate Preparation
A clean and smooth gold surface is critical for the formation of a well-ordered SAM.
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer followed by a gold layer).
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and with appropriate personal protective equipment.
-
Alternatively, an argon plasma cleaner.
-
Deionized (DI) water (18.2 MΩ·cm).
-
Absolute ethanol.
-
High-purity nitrogen or argon gas.
Procedure:
-
Piranha Cleaning (handle with extreme caution): a. Immerse the gold substrates in freshly prepared Piranha solution for 5-10 minutes. b. Thoroughly rinse the substrates with copious amounts of DI water. c. Rinse with absolute ethanol. d. Dry the substrates under a gentle stream of high-purity nitrogen or argon gas.
-
Plasma Cleaning (Safer Alternative): a. Place the gold substrates in an argon plasma cleaner. b. Clean the substrates for 5-10 minutes according to the manufacturer's instructions. c. Use the cleaned substrates immediately for SAM formation.
Protocol 2: Self-Assembled Monolayer Formation
This protocol describes the formation of the this compound monolayer on the cleaned gold substrate.
Materials:
-
This compound.
-
Absolute ethanol (200 proof).
-
Clean glass vial with a cap.
-
Tweezers.
-
High-purity nitrogen or argon gas.
Procedure:
-
Prepare Thiol Solution: a. Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve the appropriate mass of the thiol in 10 mL of absolute ethanol. b. Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[1]
-
SAM Formation: a. Place the clean, dry gold substrates in a clean glass vial. b. Submerge the substrates completely in the thiol solution. c. To minimize oxidation, purge the vial with nitrogen or argon gas before sealing.[1] d. Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment. Longer incubation times generally lead to more ordered monolayers.[1]
-
Rinsing and Drying: a. After incubation, carefully remove the substrates from the thiol solution with tweezers. b. Rinse the substrates thoroughly with absolute ethanol to remove non-covalently bound molecules. c. Dry the substrates under a gentle stream of high-purity nitrogen or argon gas.
The substrates now have a Boc-protected amine-terminated SAM and are ready for characterization or the deprotection step.
Protocol 3: Boc Deprotection to Expose Amine Groups
This protocol describes the removal of the Boc protecting group to yield a reactive primary amine on the surface.
Materials:
-
SAM-modified substrates from Protocol 2.
-
Trifluoroacetic acid (TFA).
-
Dichloromethane (DCM).
-
Absolute ethanol.
-
DI water.
-
High-purity nitrogen or argon gas.
Procedure:
-
Prepare Deprotection Solution: a. Prepare a solution of 20% (v/v) TFA in DCM. For example, add 2 mL of TFA to 8 mL of DCM. Prepare this solution fresh in a fume hood.
-
Deprotection Reaction: a. Immerse the Boc-protected SAM-modified substrates in the TFA/DCM solution. b. Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Rinsing and Drying: a. Remove the substrates from the deprotection solution. b. Rinse thoroughly with DCM to remove residual TFA and cleaved Boc groups. c. Rinse with absolute ethanol. d. Rinse with DI water. e. Dry the substrates under a gentle stream of high-purity nitrogen or argon gas.
The resulting surface now presents a reactive primary amine group, ready for subsequent conjugation with NHS-esters or other amine-reactive chemistries.
Concluding Remarks
This document provides a comprehensive set of protocols for the successful formation and functionalization of self-assembled monolayers using this compound on gold surfaces. Adherence to these protocols, particularly with respect to cleanliness and handling, will facilitate the creation of high-quality, reproducible surfaces for a variety of research and development applications. The provided quantitative data for analogous systems should serve as a useful guide for the characterization of the prepared SAMs.
References
Synthesis of PROTACs Using a Thiol-PEG6 Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][3] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][4] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations.[1]
The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance hydrophilicity and pharmacokinetic properties.[5][6] This document provides detailed protocols and application notes for the synthesis of PROTACs utilizing a thiol-reactive PEG6 linker, specifically focusing on the widely used thiol-maleimide conjugation strategy.[7][8][9]
Signaling Pathway: PROTAC Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome pathway. The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[4] This proximity induces the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to the POI.[4][10] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can catalyze further degradation cycles.[2]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
The development of a PROTAC involves a multi-step process that begins with the synthesis of the molecule, followed by its purification and characterization, and culminates in its biological evaluation. The general workflow includes the conjugation of a POI ligand and an E3 ligase ligand via the thiol-PEG6 linker, purification of the final PROTAC by High-Performance Liquid Chromatography (HPLC), and subsequent assessment of its ability to induce target protein degradation in a cellular context, typically measured by Western Blotting.
Caption: Overall experimental workflow for PROTAC synthesis and evaluation.
Data Presentation
The efficacy of a synthesized PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative data for a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK), synthesized using a PEG6 linker.
Table 1: In Vitro Degradation of BTK
| Linker | DC50 (nM) | Dmax (%) |
| PEG6 | 2.2 | 97 |
Data is representative and adapted from a study on covalent BTK PROTACs for illustrative purposes.[11]
Table 2: Cellular Permeability and Pharmacokinetics
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG6 | 1.8 | 25 |
Data is hypothetical and serves as an example for presenting pharmacokinetic parameters.
Experimental Protocols
Protocol 1: Synthesis of PROTAC via Thiol-Maleimide Conjugation
This protocol describes the conjugation of a thiol-functionalized E3 ligase ligand (prepared with a thiol-PEG6 linker) to a maleimide-activated POI ligand.
Materials:
-
POI ligand functionalized with a maleimide group (POI-Maleimide)
-
E3 ligase ligand functionalized with a thiol-PEG6 linker (E3-Linker-SH)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Degassed Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Ligand Solutions:
-
Reduction of Disulfide Bonds (if necessary):
-
If the thiol group on the linker is protected or has formed a disulfide, it must be reduced. Add a 10-20 fold molar excess of TCEP to the E3-Linker-SH solution and incubate for 30 minutes at room temperature.[6]
-
-
Conjugation Reaction:
-
In a reaction vial under an inert atmosphere, add the solution of POI-Maleimide.
-
Slowly add the E3-Linker-SH solution to the POI-Maleimide solution. A 1.5 to 5-fold molar excess of the maleimide-containing molecule over the thiol-containing molecule is recommended to ensure complete conjugation.[6]
-
Gently mix the reaction solution and allow it to proceed at room temperature for 2-4 hours or overnight at 4°C. The reaction should be protected from light.[6]
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired PROTAC conjugate.
-
-
Purification and Characterization:
-
Once the reaction is complete, purify the crude product using reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
-
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following treatment with the synthesized PROTAC.[5][12]
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[5]
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Boc Deprotection of HS-PEG6-CH2CH2-Boc with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and bioconjugates. Its popularity stems from its stability under a range of conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its effectiveness and volatility, which simplifies product isolation.[1][2][3]
This document provides detailed application notes and protocols for the Boc deprotection of HS-PEG6-CH2CH2-Boc, a heterobifunctional linker containing a free thiol and a Boc-protected amine. The presence of a thiol group necessitates careful consideration of reaction conditions to prevent side reactions.
Reaction Mechanism
The deprotection of a Boc-protected amine with TFA proceeds through an acid-catalyzed hydrolysis mechanism. The key steps are:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][2]
-
Carbocation Formation: The protonated intermediate collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1]
-
Decarboxylation: The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.[1]
-
Protonation of Amine: Under the acidic reaction conditions, the newly formed amine is protonated, typically yielding the TFA salt of the amine.[1]
It is crucial to perform the reaction in a well-ventilated area or in a fume hood, as isobutylene gas may be formed from the tert-butyl cation, and carbon dioxide is evolved.[1] The reaction should not be conducted in a closed system.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Boc deprotection of amine-terminated PEG linkers using TFA. The exact conditions for this compound may require optimization.
| Parameter | Condition 1: Standard | Condition 2: With Scavenger | Notes |
| Substrate Concentration | 0.1 - 0.2 M in DCM[4] | 0.1 - 0.2 M in DCM[4] | Ensures good solubility of the PEGylated compound. |
| TFA Concentration (v/v) | 20 - 50% in DCM[4] | 20 - 50% in DCM[4] | Higher concentrations can lead to faster reactions but may increase side products. A 1:1 ratio of TFA to DCM is also common.[5] |
| Scavenger | None | Triisopropylsilane (TIS), 2.5 - 5% (v/v)[4] | Recommended to prevent alkylation of the free thiol by the tert-butyl cation. |
| Temperature | 0 °C to Room Temperature[4] | 0 °C to Room Temperature[4] | The reaction is typically initiated at 0 °C and then allowed to warm to room temperature. |
| Reaction Time | 1 - 2 hours[4] | 1 - 2 hours[4] | Progress should be monitored by an appropriate analytical technique. |
| Typical Yield | >95% (as TFA salt) | >95% (as TFA salt) | Yields are generally high and often quantitative.[6] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of this compound
This protocol outlines the standard procedure for removing the Boc protecting group using TFA in dichloromethane (DCM).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (recommended scavenger)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Toluene (for co-evaporation)
-
Saturated aqueous sodium bicarbonate solution (for optional neutralization)
-
Anhydrous sodium sulfate
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[4]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add TIS to a final concentration of 2.5-5% (v/v). Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[4]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[4]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[4] The deprotected amine product will be more polar and should have a lower Rf value on TLC.
-
Work-up (TFA Salt Isolation):
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[4]
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[4] The resulting product is the TFA salt of the deprotected amine and can often be used directly in subsequent steps.
-
-
Work-up (Optional Free Amine Isolation):
Troubleshooting
-
Incomplete Deprotection: If the reaction is incomplete, consider increasing the concentration of TFA or extending the reaction time.[4][7] Ensure that fresh, high-quality TFA is used, as it can be hygroscopic.[7]
-
Side Product Formation: The presence of a thiol group makes the molecule susceptible to alkylation by the tert-butyl cation generated during the reaction. The use of a scavenger like TIS is highly recommended to trap this carbocation.[4]
Visualizations
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Mechanism of TFA-mediated Boc deprotection.
References
Application Notes and Protocols for Gold Surface Modification with Thiol-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental conditions for the successful modification of gold surfaces with thiol-polyethylene glycol (thiol-PEG) linkers. This surface functionalization is a critical step in the development of various biomedical applications, including biosensors, drug delivery systems, and platforms for studying cellular interactions.[1][2][3] The inclusion of a PEG spacer significantly reduces non-specific protein binding, enhancing the signal-to-noise ratio in sensitive assays.[4][5][6][7]
Data Presentation: Quantitative Parameters for Thiol-PEG Self-Assembled Monolayers (SAMs) on Gold
The formation and properties of thiol-PEG self-assembled monolayers (SAMs) on gold surfaces are influenced by several factors, including the molecular weight of the PEG, the size of the gold substrate (in the case of nanoparticles), and the concentration of the thiol solution. The following tables summarize key quantitative data from various studies.
Table 1: Influence of PEG Molecular Weight on Surface Coverage Density
| Thiol-PEG Compound | Gold Substrate | Coverage Density (molecules/nm²) | Reference |
| HS-PEG₃₀₀₀-NH₂ | 50 nm Gold Nanocubes | 2.21 (ninhydrin assay) / 1.64 (fluorescamine assay) | [8][9] |
| HS-PEG₅₀₀₀-NH₂ | 50 nm Gold Nanocubes | 1.33 (ninhydrin assay) / 0.85 (fluorescamine assay) | [8][9] |
| HS-PEG₂₀₀₀₀-NH₂ | 50 nm Gold Nanocubes | 0.21 (ninhydrin assay) / 0.14 (fluorescamine assay) | [8][9] |
| HS-PEG₂₀₀₀ | Gold Nanoparticles | 1.5 | [10] |
| Mercapto-(PEG)₄-carboxylic acid | Gold Nanoparticles | ~4.3 | [11] |
Table 2: Effect of Gold Nanoparticle Size on Thiol-PEG Surface Density
| Thiol-PEG Compound | Gold Nanocube Edge Length | Coverage Density (molecules/nm²) | Reference |
| HS-PEG₅₀₀₀-NH₂ | 30 nm | 0.61 | [8] |
| HS-PEG₅₀₀₀-NH₂ | 50 nm | 0.85 | [8] |
| HS-PEG₅₀₀₀-NH₂ | 60 nm | 1.36 | [8] |
Experimental Protocols
Protocol 1: Cleaning of Gold Surfaces
A pristine gold surface is crucial for the formation of a well-ordered and stable thiol-PEG monolayer.[12] Various cleaning methods can be employed depending on the nature of the contaminants and the thickness of the gold layer.
Method 1A: Piranha Solution Cleaning (for thick gold layers > 50 nm)
Caution: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Prepare the piranha solution by slowly adding one part of 30% hydrogen peroxide (H₂O₂) to three to four parts of concentrated sulfuric acid (H₂SO₄).
-
Immerse the gold substrate in the freshly prepared piranha solution for a few minutes.[13] The surface should be covered with small bubbles, indicating the reaction is proceeding.[13]
-
Carefully remove the substrate and rinse thoroughly with absolute ethanol.[13]
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.[4][13]
Method 1B: Oxygen Plasma Cleaning
-
Place the gold substrate in a plasma cleaner.
-
Perform oxygen plasma cleaning for approximately 10 minutes.[14] This method is effective at removing organic contaminants.[14]
Method 1C: Electrochemical Cleaning
-
Place the gold electrode in an acidic solution (e.g., sulfuric acid).
-
Perform voltammetric cycling to clean the electrode surface.[15]
Protocol 2: Formation of Thiol-PEG Self-Assembled Monolayer (SAM)
This protocol describes the formation of a thiol-PEG SAM on a clean gold surface.
-
Preparation of Thiol Solution:
-
To facilitate handling, create a stock solution by dissolving the thiol-PEG reagent in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5][6] Store the stock solution at -20°C under an inert gas (e.g., argon or nitrogen).[5][6]
-
Prepare a 1 mM working solution of the thiol-PEG linker in absolute ethanol.[4] For example, to prepare 10 mL of a 1 mM solution of Thiol-PEG3-acid (MW: 238.3 g/mol ), dissolve 2.38 mg in 10 mL of absolute ethanol.[4]
-
-
SAM Formation:
-
Immerse the clean, dry gold substrate into the thiol-PEG solution in a clean glass vial, ensuring the entire gold surface is submerged.[4]
-
Seal the vial to minimize exposure to air and light.[4]
-
Incubate for 18-24 hours at room temperature to facilitate the formation of a well-ordered monolayer.[4] Some protocols suggest a shorter incubation time of 2 hours at room temperature.[5][6]
-
-
Rinsing and Drying:
Protocol 3: Activation of Terminal Carboxyl Groups for Bioconjugation
For thiol-PEG linkers with a terminal carboxylic acid group, this protocol enables the covalent immobilization of bioreceptors such as antibodies or enzymes via amine coupling.
-
Carboxyl Group Activation:
-
Prepare a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Immerse the SAM-modified substrate in the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.[4] This reaction converts the carboxyl groups to amine-reactive NHS esters.[4]
-
-
Rinsing:
-
Bioreceptor Immobilization:
-
The activated surface is now ready for the covalent attachment of amine-containing bioreceptors.
-
Visualizations
Below are diagrams illustrating the key experimental workflows.
Caption: Workflow for Gold Surface Modification with Thiol-PEG.
Caption: Workflow for Activation of Terminal Carboxyl Groups.
References
- 1. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. confluore.com [confluore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. louis.uah.edu [louis.uah.edu]
- 13. afm4nanomedbio.eu [afm4nanomedbio.eu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for HS-PEG6-CH2CH2-Boc in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-PEG6-CH2CH2-Boc is a heterobifunctional linker utilized in solid-phase peptide synthesis (SPPS) for the introduction of a C-terminal modification. This linker comprises a thiol (-SH) group, a hexa(ethylene glycol) (PEG6) spacer, and a Boc-protected amine. The PEG spacer enhances the solubility and reduces aggregation of the peptide, while the terminal thiol group allows for specific C-terminal modifications, such as the formation of peptide thioesters for native chemical ligation (NCL) or conjugation to other molecules.[1][2] The Boc protecting group allows for controlled, sequential synthesis steps.[3] This document provides detailed application notes and protocols for the effective use of this compound in SPPS.
Core Applications
The primary application of this compound in SPPS is the synthesis of peptides with a C-terminal thiol functionality. This functionality is a versatile handle for a variety of downstream applications:
-
Peptide Thioester Formation: The C-terminal thiol can be converted to a thioester, which is a key component for native chemical ligation (NCL), a powerful method for the synthesis of large peptides and proteins.[4][5][6][7][8]
-
Bioconjugation: The thiol group can react with maleimides, haloacetamides, and other thiol-reactive moieties, enabling the site-specific conjugation of peptides to proteins, surfaces, or small molecules.[9][10]
-
Cyclization: The C-terminal thiol can be used for intramolecular cyclization with an N-terminal electrophile to generate cyclic peptides.
Data Presentation
The following table summarizes typical quantitative data associated with the use of PEGylated linkers in solid-phase peptide synthesis. Actual results will vary depending on the specific peptide sequence, resin, and coupling conditions.
| Parameter | Typical Value | Notes |
| Resin Loading | 0.2 - 0.8 mmol/g | Dependent on the base resin and loading protocol. |
| Boc Deprotection Efficiency | >99% | Monitored by Kaiser test or spectrophotometric analysis of Fmoc release (if applicable in a mixed Boc/Fmoc strategy). |
| Coupling Efficiency | >99% | Per coupling step, monitored by Kaiser test. |
| Final Peptide Purity (Crude) | 60 - 90% | Highly dependent on peptide length and sequence. |
| Overall Yield (Crude) | 40 - 80% | Dependent on the number of amino acid residues and cleavage efficiency. |
Experimental Protocols
Protocol 1: Immobilization of this compound onto an Amino-Functionalized Resin
This protocol describes the attachment of the linker to a standard amino-functionalized resin (e.g., aminomethyl (AM) resin) via the Boc-protected amine after deprotection.
Materials:
-
This compound
-
Aminomethyl (AM) resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the aminomethyl resin in DMF for 1-2 hours in a solid-phase synthesis vessel.
-
Boc Deprotection of Linker: In a separate flask, dissolve this compound in a solution of 50% TFA in DCM. Stir for 30 minutes at room temperature to remove the Boc protecting group.[3][11]
-
Neutralization of Linker: Evaporate the TFA/DCM solution under reduced pressure. Dissolve the residue in DMF and neutralize with 2-3 equivalents of DIPEA.
-
Activation of Linker's Carboxylic Acid (if applicable, assuming a variant with a carboxyl group for resin attachment): This step is an alternative to direct amine coupling. If this compound has a free carboxylic acid, it can be activated. Dissolve the deprotected and neutralized linker in DMF. Add 1 equivalent of HBTU and 1 equivalent of HOBt.
-
Coupling to Resin: Add the activated linker solution to the swollen aminomethyl resin. Add 2 equivalents of DIPEA and shake the mixture for 2-4 hours at room temperature.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Capping: To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF (1:1:8 v/v/v) for 30 minutes.
-
Final Washing: Wash the resin as in step 6 and dry under vacuum.
Protocol 2: Solid-Phase Peptide Synthesis on the Linker-Functionalized Resin
This protocol outlines the standard steps for peptide chain elongation using Boc-SPPS.
Materials:
-
Linker-functionalized resin from Protocol 1
-
Boc-protected amino acids
-
DCM
-
DMF
-
TFA
-
DIPEA
-
Coupling reagents (e.g., HBTU, HOBt)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
Procedure:
-
Resin Swelling: Swell the linker-functionalized resin in DCM for 30-60 minutes.[3]
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group from the first amino acid (if pre-loaded) or to prepare for the first coupling.[3][11]
-
Washing: Wash the resin with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF for 5 minutes (repeat twice).[3]
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-4 equivalents of the next Boc-protected amino acid in DMF.
-
Add 3-4 equivalents of HBTU and HOBt.
-
Add 6-8 equivalents of DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 2-6 for each amino acid in the peptide sequence.
Protocol 3: Cleavage of the Peptide from the Resin
This protocol describes the final cleavage of the peptide from the solid support, yielding a peptide with a C-terminal thiol.
Materials:
-
Peptide-loaded resin
-
TFA
-
Scavengers (e.g., TIS, water, 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/water/EDT (92.5:2.5:2.5:2.5 v/v/v/v). The choice of scavengers depends on the amino acids present in the peptide sequence.[12]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Shake the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Visualizations
Experimental Workflow for SPPS using this compound
Caption: Workflow for SPPS using the this compound linker.
Logical Relationship of Components in this compound
References
- 1. lifetein.com [lifetein.com]
- 2. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. A Shortcut to the Synthesis of Peptide Thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Side-Chain Anchoring Strategies for the Synthesis of Peptide Thioesters and Selenoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Thioester Formation via an Intramolecular N to S Acyl Shift for Peptide Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. ijairjournal.in [ijairjournal.in]
- 9. Thiol PEG, Thiol linker, Maleimide reactive | BroadPharm [broadpharm.com]
- 10. purepeg.com [purepeg.com]
- 11. chempep.com [chempep.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes: HS-PEG6-CH2CH2-Boc Linker for Antibody-Drug Conjugate (ADC) Synthesis
Introduction
Antibody-Drug Conjugates (ADCs) are a targeted therapeutic modality that combines the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[1][2] The linker molecule connecting these two components is critical to the ADC's success, influencing its stability, pharmacokinetics, and mechanism of drug release.[][4][] The HS-PEG6-CH2CH2-Boc linker is a heterobifunctional linker designed for ADC development. It features a thiol group (HS) for conjugation to a cytotoxic payload, a six-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce aggregation, and a Boc-protected amine for subsequent conjugation to an antibody.[6] The PEG spacer can create a protective shield around the payload, improving stability and circulation time.[6]
Key Features of the this compound Linker:
-
Thiol-Reactive Group: The terminal thiol group allows for conjugation with payloads containing thiol-reactive functionalities, such as maleimides.
-
PEG6 Spacer: The six-unit polyethylene glycol spacer enhances the hydrophilicity of the linker-drug complex, which can improve solubility and reduce aggregation of the final ADC.[6]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a controlled, two-step conjugation process. The amine can be deprotected under acidic conditions to allow for conjugation to the antibody.
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the synthesis and characterization of ADCs using a PEG-based linker.
Table 1: Representative Yields and Purity in ADC Synthesis
| Step | Parameter | Typical Value | Method of Analysis |
| Linker-Payload Conjugation | Yield | > 90% | HPLC, LC-MS |
| Purity | > 95% | HPLC, LC-MS | |
| Boc Deprotection | Yield | > 95% | LC-MS |
| Antibody-Linker Conjugation | Yield | 70-90% | UV-Vis, HPLC |
| Final ADC | Purity | > 98% | SEC-HPLC[7] |
| Aggregates | < 5% | SEC-HPLC[2][8] |
Table 2: Typical Drug-to-Antibody Ratio (DAR) and Stability
| Parameter | Typical Value | Method of Analysis |
| Average DAR | 3.5 - 4.0 | HIC-HPLC, RP-HPLC, LC-MS[1][9] |
| DAR Range | 0 - 8 | LC-MS[1] |
| Plasma Stability (24h) | > 95% | ELISA, LC-MS |
Experimental Protocols
Protocol 1: Boc Deprotection of the Linker-Payload Conjugate
This protocol describes the removal of the Boc protecting group from the amine terminus of the linker after its conjugation to the payload.
Materials:
-
This compound conjugated to the payload
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC for purification
Procedure:
-
Dissolve the Boc-protected linker-payload conjugate in a minimal amount of DCM.
-
Add an excess of TFA to the solution (e.g., 50% v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, neutralize the excess TFA by carefully adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the deprotected linker-payload with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the deprotected linker-payload conjugate by reverse-phase HPLC.
Protocol 2: Antibody Reduction and Maleimide-Linker Conjugation
This protocol outlines the generation of free thiols on the antibody via disulfide bond reduction and subsequent conjugation to a maleimide-activated linker-payload.[10]
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated linker-payload
-
PBS, pH 7.2-7.4[11]
-
Size-exclusion chromatography (SEC) column for purification[11]
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in PBS.[11]
-
Antibody Reduction: Add a 10- to 20-fold molar excess of TCEP to the antibody solution. Incubate for 30 minutes at room temperature to reduce the interchain disulfide bonds.[10]
-
Linker-Payload Preparation: Dissolve the maleimide-activated linker-payload in an anhydrous solvent like DMSO to create a stock solution.[12]
-
Conjugation Reaction: Add the linker-payload solution to the reduced antibody solution at a molar ratio of 5-10 moles of linker per mole of antibody.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[11]
-
Purification: Purify the resulting ADC from excess linker-payload and other reagents using a desalting column or SEC.[11]
-
Storage: Store the purified ADC at 4°C for short-term use or at -20°C to -80°C for long-term storage, optionally with a stabilizer like BSA.[10]
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different numbers of conjugated drugs. The weighted average of the peak areas is used to calculate the average DAR.[]
2. Aggregate Analysis by Size-Exclusion Chromatography (SEC-HPLC):
SEC separates molecules based on their size in solution. This method is used to quantify the amount of high molecular weight species (aggregates) in the ADC preparation.[2][7][8]
3. Purity and Identity Confirmation by LC-MS:
Liquid chromatography-mass spectrometry is used to confirm the molecular weight of the ADC and its fragments (light chain and heavy chain with different drug loads), providing a detailed profile of the drug load distribution.[1][14]
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: Mechanism of action of an anti-HER2 ADC.[15][16]
References
- 1. agilent.com [agilent.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. cellmosaic.com [cellmosaic.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. biotium.com [biotium.com]
- 11. broadpharm.com [broadpharm.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 14. rapidnovor.com [rapidnovor.com]
- 15. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete tert-butyloxycarbonyl (Boc) deprotection of polyethylene glycol (PEG) linkers. The following question-and-answer format directly addresses common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc deprotection of PEG linkers?
Incomplete Boc deprotection can stem from several factors, often related to reaction conditions and the nature of the substrate. The most common causes include:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1][2][3]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction times or low temperatures may not be adequate for the complete removal of the Boc group. While many deprotection reactions are conducted at room temperature, some substrates might necessitate longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thereby slowing down the reaction rate.[1][4]
-
Solvent Issues: The choice of solvent is critical. It must ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.[1][2]
-
Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin in the deprotection solvent can prevent the acid from efficiently accessing all the reactive sites, leading to incomplete deprotection.[4]
Q2: How can I detect incomplete Boc deprotection?
Several analytical techniques can be employed to monitor the progress of the deprotection reaction and identify the presence of the starting material in the product mixture:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information, allowing for the identification of the starting material, the desired product, and any side products.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the absence of the characteristic Boc proton signals in the final product.
Q3: What are the recommended troubleshooting steps if I observe incomplete deprotection?
If you detect incomplete deprotection, consider the following optimization strategies:
-
Increase Acid Concentration: Gradually increase the concentration of the acid. For instance, if using 20% TFA in DCM, try increasing it to 50%.[1]
-
Extend Reaction Time: Monitor the reaction at regular intervals (e.g., 30 min, 1 hr, 2 hr) using an appropriate analytical method like TLC or LC-MS to determine the optimal reaction time for complete conversion.[4]
-
Consider a Stronger Acid System: If increasing the concentration of TFA is not effective, a stronger acid system such as 4M HCl in 1,4-dioxane can be used.[1][3]
-
Optimize Solvent: Ensure the chosen solvent provides good solubility for your specific PEGylated compound.[1]
-
Adjust Temperature: While many deprotections are performed at room temperature, gentle heating may be required for some substrates, but this should be done cautiously to avoid side reactions.[1]
Quantitative Data Summary
The following tables summarize common reaction conditions for Boc deprotection, providing a starting point for optimization.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[1][2] | Dichloromethane (DCM)[1][2] | 0°C to Room Temperature[2] | 30 min - 2 hours[2][3] |
| Hydrochloric Acid (HCl) | 4M[1][3] | 1,4-Dioxane[1][3] | 0°C to Room Temperature[3] | 30 min - 2 hours[3] |
Table 2: Comparative Analysis of TFA Concentrations for Peptide Deprotection
| TFA Concentration in DCM | Reaction Time | Average Peptide Purity | Observation |
| 100% | 5 minutes | Lower Purity | May cause less resin swelling, leading to incomplete deprotection in SPPS.[4] |
| 55% | 30 minutes | 9% higher on average | Better resin swelling and solvent transfer resulted in higher purity for a set of 40 different peptides.[3] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.2 M.[1]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If the substrate is sensitive to acid-catalyzed side reactions, consider adding a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[1][2]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][2]
-
Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][2]
-
Work-up:
-
Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporation with toluene (3x) can help remove residual TFA.[1][2]
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[1][2]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.[1][2]
-
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolution: Dissolve the Boc-protected substrate in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).[3]
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0°C.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[3]
-
Work-up:
Visualizations
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Caption: Troubleshooting logic for incomplete Boc deprotection.
References
Technical Support Center: Optimizing Boc Deprotection in PEGylated Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Boc deprotection of PEGylated compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Boc deprotection?
The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions in a process called acidolysis. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the Boc group, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates to yield the free amine and carbon dioxide gas.[1][2]
Q2: Why is my Boc deprotection reaction incomplete?
Incomplete Boc deprotection can arise from several factors:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-driven reaction. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[3] Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1][3]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[3]
-
Steric Hindrance: The bulky and flexible nature of the polyethylene glycol (PEG) chain can sterically hinder the approach of the acid to the Boc-protected amine, which can slow down the reaction rate.[1][3] This effect can be more pronounced with higher molecular weight PEGs.
-
Poor Solubility: For the reaction to proceed efficiently, the PEGylated compound must be fully dissolved in the chosen solvent.[1] Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[3]
-
Degraded Acid Reagent: TFA is hygroscopic and its effectiveness can be diminished by the presence of water. Using fresh, high-quality TFA is crucial for optimal results.[1]
Q3: I'm observing side products after the deprotection reaction. What are the likely causes?
The most common side reactions are initiated by the reactive tert-butyl cation generated during the cleavage of the Boc group.[1][4] This electrophile can alkylate any nucleophilic sites within the molecule, such as electron-rich aromatic rings, thiols (e.g., in cysteine), and amidines (e.g., in guanidines).[4]
Q4: What are scavengers and why are they used in Boc deprotection?
Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cations. By reacting with these carbocations, scavengers prevent them from causing unwanted side reactions.[1] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[1] A frequently used mixture is TFA/TIS/water (95:2.5:2.5).
Q5: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to visualize the disappearance of the starting material and the appearance of the deprotected product. The free amine is typically more polar and will have a lower Rf value than the Boc-protected starting material.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which appears at approximately 1.4 ppm.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Deprotection | Insufficient acid strength/concentration | Increase the concentration of TFA (e.g., from 20% to 50% in DCM). For resistant substrates, consider a stronger acid system like 4M HCl in dioxane.[1][3] |
| Inadequate reaction time/temperature | Extend the reaction time and monitor the progress closely using TLC or LC-MS.[1][3] Gentle heating may be required for some substrates, but should be used with caution to avoid side reactions. | |
| Steric hindrance from the PEG chain | Use a higher concentration of acid or extend the reaction time to overcome the steric hindrance.[1] | |
| Poor solubility of the PEGylated compound | Ensure the compound is fully dissolved. Consider alternative solvent systems if solubility is an issue.[1] | |
| Formation of Side Products | Alkylation by the tert-butyl cation | Add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture to trap the reactive tert-butyl cations.[1][5] |
| Degradation of Acid-Sensitive Groups | Strong acidic conditions | If your molecule contains other acid-labile groups, consider milder deprotection methods. |
| Milder Deprotection Conditions: - Lewis Acid Catalysis: Reagents like zinc bromide or TMSI in a suitable organic solvent can effect Boc deprotection under milder conditions.[6] - Oxalyl Chloride/Methanol: This system has been shown to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.[7] - Thermal Deprotection: In some cases, heating the Boc-protected compound can lead to thermal cleavage of the protecting group, though this may require high temperatures and long reaction times.[3] | ||
| Difficulty in Product Isolation | Oily nature of the TFA salt | The TFA salt of the deprotected amine can sometimes be an oil.[8] Co-evaporation with toluene can help remove residual TFA.[3][5] Precipitation of the product by adding a non-polar solvent like diethyl ether can also be attempted.[3] |
| Emulsion formation during workup | For some PEGylated compounds, especially those with high molecular weight or specific functionalities, emulsions can form during the aqueous workup. Centrifugation can help to break the emulsion. |
Quantitative Data Summary
The following tables summarize common reaction conditions for Boc deprotection. Note that these are general guidelines and may require optimization for your specific PEGylated compound.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature (°C) | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temperature | 30 minutes - 2 hours |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temperature | 10 - 30 minutes |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) |
| Triisopropylsilane (TIS) | 2.5 - 5% |
| Water | 2.5 - 5% |
| Thioanisole | 2.5 - 5% |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol provides a general procedure for the Boc deprotection of a PEGylated compound using trifluoroacetic acid in dichloromethane.
-
Dissolution: Dissolve the Boc-protected PEGylated compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If the substrate contains acid-sensitive residues, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[5]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[3][5]
-
Work-up:
-
Evaporation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[3]
-
Azeotropic Removal of TFA: Co-evaporate the residue with toluene (3 times) to remove residual traces of TFA.[3][5]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be further purified.
-
-
Neutralization (Optional):
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of a polar and a non-polar solvent such as ethyl acetate/hexanes or methanol/DCM).
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot onto a TLC plate alongside a spot of the starting material for comparison.
-
Develop the TLC plate in the prepared chamber.
-
Visualize the spots under UV light or by staining with a suitable reagent (e.g., ninhydrin for primary amines). The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) indicates the progress of the deprotection.
Visualizations
Caption: Experimental workflow for Boc deprotection of PEGylated compounds.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
How to avoid side products in Boc deprotection of HS-PEG6-CH2CH2-Boc
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Boc deprotection of HS-PEG6-CH2CH2-Boc. Our aim is to help you avoid side products and achieve a high yield of your desired deprotected thiol-PEG linker.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Boc deprotection of this compound.
Issue 1: Incomplete Deprotection
-
Symptom: Analytical data (e.g., LC-MS, NMR) shows the presence of the starting Boc-protected material after the reaction is complete.
-
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid concentration is too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is a common reagent for this purpose.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process and may require more time or a higher temperature to reach completion.[1]
-
Solution: Extend the reaction time and continue to monitor the progress. Most deprotections are carried out at room temperature for 1-2 hours.[2] Gentle heating can be considered, but be cautious of potential side reactions.
-
-
Steric Hindrance: The PEG chain can sterically hinder the acid's approach to the Boc group, slowing the reaction.[1]
-
Solution: In addition to increasing acid concentration and reaction time, ensure adequate mixing throughout the reaction.
-
-
Poor Solubility: The PEG-linker and the acid must be fully solvated for the reaction to proceed efficiently.[1]
-
Solution: Ensure that the chosen solvent, typically DCM, provides good solubility for your compound.[1]
-
-
Issue 2: Presence of Side Products
-
Symptom: Mass spectrometry or chromatography reveals unexpected species in the product mixture.
-
Possible Causes & Solutions:
-
Alkylation of the Thiol Group: The tert-butyl cation generated during Boc deprotection is an electrophile that can be trapped by nucleophiles. The free thiol group (-SH) is particularly susceptible to alkylation, leading to the formation of a tert-butyl thioether side product.[2][3]
-
Solution: The most effective way to prevent this is by using scavengers that can quench the tert-butyl cation.[2] For thiol-containing compounds, a combination of scavengers is often recommended. Triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) are excellent choices for protecting cysteine residues and, by extension, other thiols.[1] A common cocktail is a mixture of TFA, TIS, and water.[2]
-
-
Degradation of Other Acid-Labile Groups: If your molecule contains other acid-sensitive functional groups, they may be cleaved or modified under the deprotection conditions.[1]
-
Solution: If possible, use milder acidic conditions (e.g., lower TFA concentration) and monitor the reaction closely to stop it as soon as the starting material is consumed. Alternatively, consider a different protecting group strategy if other acid-labile groups are present.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Boc deprotection of this compound?
The most common side product is the S-tert-butylated derivative of the thiol, formed by the reaction of the thiol group with the tert-butyl cation generated during the deprotection. Other potential side products can arise from incomplete deprotection or the degradation of other acid-sensitive functionalities in the molecule.
Q2: How can I monitor the progress of the Boc deprotection reaction?
You can monitor the reaction progress using analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4] LC-MS is particularly useful as it can simultaneously show the disappearance of the starting material and the appearance of the desired product and any side products.
Q3: What is the role of a scavenger and which one should I use?
A scavenger is a compound added to the reaction mixture to "trap" reactive intermediates, such as the tert-butyl cation, thereby preventing side reactions.[2] For the deprotection of a thiol-containing PEG linker, triisopropylsilane (TIS) is a highly recommended scavenger.[1][2] Often, a cocktail of scavengers is used, such as TFA/TIS/H2O.[2]
Q4: Can I use an alternative to TFA for Boc deprotection?
Yes, other acidic reagents can be used for Boc deprotection. A common alternative is 4M HCl in 1,4-dioxane.[1] The choice of acid may depend on the other functional groups present in your molecule and their acid sensitivity.
Q5: How do I remove TFA after the reaction is complete?
TFA is volatile and can be removed under reduced pressure using a rotary evaporator.[1] To ensure complete removal, it is good practice to co-evaporate the residue with a solvent like toluene multiple times.[1][4] The deprotected product will often be a TFA salt, which can be used directly in the next step or neutralized with a mild base.[1][4]
Quantitative Data Summary
The following tables summarize common reaction conditions for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[1][2] | Dichloromethane (DCM)[1][2] | 1-2 hours[2] |
| Hydrochloric Acid (HCl) | 4M[1] | 1,4-Dioxane[1] | Varies, requires monitoring |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5%[1] | Carbocation Scavenger[1] |
| Water | 2.5 - 5%[1] | Carbocation Scavenger[1] |
| 1,2-Ethanedithiol (EDT) | 2.5%[1] | Carbocation Scavenger, protects Cysteine/Thiols[1] |
| Thioanisole | 5%[1] | Carbocation Scavenger, protects Methionine[1] |
| Phenol | 5%[1] | Carbocation Scavenger[1] |
Experimental Protocols
Detailed Methodology for Boc Deprotection of this compound
-
Dissolution: Dissolve the Boc-protected this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1]
-
Cooling: Cool the solution to 0°C in an ice bath.[1]
-
Addition of Reagents: Add the desired scavenger, such as triisopropylsilane (TIS), to a final concentration of 2.5-5% (v/v).[1] Subsequently, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[1]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[1][4]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1][4]
-
To remove residual TFA, co-evaporate the residue with toluene (3 times).[1][4]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.[1][4]
-
For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][4]
-
Visualizations
Caption: Experimental workflow for Boc deprotection of this compound.
References
Technical Support Center: Efficient Conjugation of HS-PEG6-CH2CH2-Boc to Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the conjugation efficiency of HS-PEG6-CH2CH2-Boc to proteins.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a protein?
A1: The optimal pH for the reaction between a thiol group (from the HS-PEG6-linker) and a maleimide group on a protein is between 6.5 and 7.5.[1][2] This pH range ensures the thiol group is sufficiently nucleophilic to react with the maleimide while minimizing side reactions like hydrolysis of the maleimide group, which becomes more prevalent at higher pH.[2]
Q2: What is the recommended molar ratio of this compound to protein for efficient conjugation?
A2: A molar excess of the this compound linker is recommended to drive the reaction to completion. A starting point is a 5- to 20-fold molar excess of the PEG linker over the protein.[1][3] The ideal ratio can depend on the specific protein and should be optimized empirically for your experiment.[1]
Q3: My protein has disulfide bonds. Do I need to reduce them before conjugation?
A3: Yes, if the target cysteine residues for conjugation are involved in disulfide bonds, they must be reduced to generate free thiols.[1] A common reducing agent is TCEP (tris(2-carboxyethyl)phosphine). It is crucial to remove the reducing agent after reduction and before adding the maleimide-functionalized PEG linker, as it can react with the maleimide.[1]
Q4: How can I remove unreacted this compound after the conjugation reaction?
A4: Unreacted PEG linker can be removed using size-exclusion chromatography (SEC) or dialysis.[1][] SEC is often preferred as it separates molecules based on their size, efficiently separating the larger PEGylated protein from the smaller, unreacted PEG linker.[1][] Ion-exchange chromatography (IEX) can also be a powerful tool for purifying PEGylated proteins, as the PEG chains can alter the surface charge of the protein, allowing for separation from the unmodified protein.[][5]
Q5: How can I confirm that the conjugation was successful?
A5: Successful conjugation can be confirmed by several methods. SDS-PAGE analysis will show a shift in the molecular weight of the protein, with the PEGylated protein migrating slower than the unmodified protein.[6][7] Mass spectrometry can be used to determine the precise mass of the conjugate and confirm the number of PEG chains attached.[8][9][10][11][12]
Q6: What is the purpose of the Boc protecting group and is it stable during conjugation?
A6: The tert-butyloxycarbonyl (Boc) group is a protecting group for an amine. In the context of this compound, it protects a terminal amine group on the PEG linker. The Boc group is stable under the neutral to slightly acidic pH conditions (pH 6.5-7.5) used for the thiol-maleimide conjugation.[13] It can be removed later under acidic conditions (e.g., using trifluoroacetic acid) to expose the amine for subsequent functionalization if desired.[14]
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to proteins.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Suboptimal pH. | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1] Verify the pH of your buffer before starting the reaction. |
| Insufficient molar excess of PEG linker. | Increase the molar ratio of this compound to protein. Try a range from 5-fold to 20-fold molar excess.[3] | |
| Oxidation of protein's thiol groups. | If your protein has free cysteines, ensure they have not oxidized to form disulfide bonds. Consider a mild reduction step with TCEP prior to conjugation.[1] Degas buffers to remove oxygen. | |
| Hydrolysis of the maleimide group on the protein. | Perform the conjugation at a pH between 6.5 and 7.0 to minimize hydrolysis. Prepare the maleimide-activated protein solution immediately before adding the thiol-PEG linker. | |
| Protein Aggregation | High protein concentration. | Reduce the protein concentration. A typical range is 1-10 mg/mL. |
| Suboptimal buffer conditions. | Ensure the buffer composition and pH are optimal for your specific protein's stability. | |
| Over-modification of the protein. | Reduce the molar excess of the PEG linker. | |
| Multiple PEGylated Species | Presence of multiple reactive cysteines. | If site-specific conjugation is desired, consider protein engineering to have a single reactive cysteine. |
| Non-specific reaction with other residues. | Ensure the pH is below 7.5 to minimize reaction with amines.[2] | |
| Difficulty in Purifying the Conjugate | Similar size of unreacted PEG and protein. | If using SEC, ensure the size difference is sufficient for separation. Consider using a different chromatography technique like ion-exchange chromatography (IEX).[][5] |
| Inefficient removal of excess PEG. | Optimize the purification protocol. For SEC, ensure the column has the appropriate separation range. For dialysis, use a membrane with a suitable molecular weight cut-off and perform multiple buffer exchanges. |
Data Presentation
The efficiency of the thiol-maleimide conjugation is significantly influenced by the reaction pH and the molar ratio of the PEG linker to the protein. The following tables provide a summary of expected trends in conjugation efficiency based on these parameters. Note that these are representative values and optimal conditions should be determined empirically for each specific protein.
Table 1: Effect of pH on Conjugation Efficiency
| pH | Relative Conjugation Rate with Thiols | Potential for Maleimide Hydrolysis | Selectivity for Thiols vs. Amines |
| < 6.5 | Slow | Low | High |
| 6.5 - 7.5 | Optimal | Low to Moderate | High |
| > 7.5 | Fast | High | Decreased (competing reaction with amines)[2] |
Table 2: Effect of Molar Ratio on Conjugation Efficiency
| Molar Excess of this compound | Expected Conjugation Efficiency | Potential for Over-modification |
| 1:1 | Low to Moderate | Low |
| 5:1 | Moderate to High | Low to Moderate |
| 10:1 | High | Moderate |
| 20:1 | Very High | High |
Experimental Protocols
Protocol 1: Cysteine-Specific Protein PEGylation with this compound
Materials:
-
Protein with an accessible cysteine residue
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching Solution: 1 M L-cysteine in conjugation buffer
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[1]
-
(Optional) If disulfide bond reduction is necessary, add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.[1]
-
Immediately remove TCEP using a desalting column equilibrated with degassed Conjugation Buffer.[1]
-
-
PEG Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution while gently mixing.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1]
-
-
Quenching the Reaction:
-
Add a 10-fold molar excess of Quenching Solution relative to the initial amount of the maleimide-reactive protein to stop the reaction. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG linker and quenching reagent using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Analysis of PEGylated Protein by SDS-PAGE
Materials:
-
PEGylated protein sample
-
Unmodified protein control
-
Laemmli sample buffer (2X)
-
Polyacrylamide gel (appropriate percentage for protein size)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Prepare samples by mixing the protein solution with an equal volume of 2X Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples and molecular weight standards onto the polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the unmodified protein control.[6][7]
Visualizations
Caption: Experimental workflow for protein PEGylation.
Caption: Thiol-maleimide conjugation reaction.
Caption: Troubleshooting low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. enovatia.com [enovatia.com]
- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 10. sciex.com [sciex.com]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Thiol-Maleimide Reactions with PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiol-maleimide reactions for PEGylation and other bioconjugation applications.
Troubleshooting Guide
This guide addresses common issues encountered during thiol-maleimide conjugation reactions involving PEG linkers.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Conjugation Efficiency | Incorrect pH of reaction buffer. | Ensure the reaction buffer pH is strictly within the 6.5-7.5 range for optimal chemoselectivity.[1][2] Use non-nucleophilic buffers such as Phosphate, HEPES, or Tris.[1][3] |
| Hydrolysis of the maleimide group. | Prepare maleimide-PEG stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[4][5] Avoid storing maleimide reagents in aqueous buffers.[2] | |
| Oxidation of thiol groups. | Degas all buffers by applying a vacuum or bubbling with an inert gas (e.g., nitrogen, argon) to prevent thiol oxidation to disulfides.[3][6] | |
| Presence of competing thiols. | Ensure your buffers and reagents are free from extraneous thiol-containing compounds like DTT or 2-mercaptoethanol.[1] | |
| Insufficient molar excess of maleimide-PEG. | Increase the molar ratio of the maleimide-PEG reagent to the thiol-containing molecule. A 10- to 20-fold molar excess is a common starting point.[1] | |
| Poor Reproducibility | Inconsistent pH control. | Calibrate your pH meter regularly and prepare buffers carefully to ensure consistent pH across experiments. |
| Variability in reagent quality. | Use high-quality, fresh reagents. If possible, qualify new batches of PEG-maleimide to ensure reactivity. | |
| Conjugate Instability (Loss of Payload) | Retro-Michael reaction. | This reversible reaction can lead to deconjugation.[5] To mitigate this, consider a post-conjugation hydrolysis step (e.g., incubate at pH 8.5 for 2-4 hours) to open the succinimide ring and form a more stable thioether.[5] |
| Thiol exchange reaction in vivo. | The released maleimide from the retro-Michael reaction can react with other thiols like glutathione or albumin.[5] The post-conjugation hydrolysis step mentioned above can prevent this.[5] | |
| Non-Specific Labeling | Reaction with primary amines. | If the reaction pH is above 7.5, maleimides can react with primary amines, such as the side chains of lysine residues.[1][2][7] Maintain the pH at or below 7.5 to ensure selectivity for thiols.[1] |
| Thiazine rearrangement. | When conjugating to an N-terminal cysteine, a rearrangement to a thiazine structure can occur, especially at higher pH.[1][8] If possible, avoid using an unprotected N-terminal cysteine for conjugation or perform the reaction at a lower pH (around 6.5) to minimize this side reaction.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a thiol-maleimide reaction with a PEG linker?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][7] Within this range, the reaction is highly chemoselective for thiol groups over other nucleophilic groups like amines.[1][2] The reaction rate is also sufficiently rapid for efficient conjugation.
Q2: Why is the pH so critical for this reaction?
The pH is the most critical factor because it influences the reactivity of both the thiol and the maleimide. The reactive species for the thiol is the deprotonated thiolate anion. As the pH increases, the concentration of the thiolate anion increases, leading to a faster reaction rate.[1][7] However, at a pH above 7.5, the maleimide group becomes susceptible to hydrolysis and can also react with primary amines, leading to a loss of selectivity.[1][2][7]
Q3: What happens if my reaction pH is too low?
If the pH is below 6.5, the concentration of the reactive thiolate anion decreases significantly, which slows down the reaction rate.[1] This can lead to incomplete conjugation, even with extended reaction times.
Q4: What happens if my reaction pH is too high?
At a pH above 7.5, two main side reactions can occur:
-
Reaction with amines: The maleimide group loses its selectivity and can react with primary amines, such as the ε-amino group of lysine residues, leading to non-specific labeling.[1][2][7]
-
Maleimide hydrolysis: The maleimide ring can be opened by hydrolysis, rendering it unreactive towards thiols.[2][5] This side reaction becomes more significant with increasing pH.[2]
Q5: What type of buffer should I use?
It is recommended to use non-nucleophilic buffers that do not contain any thiol groups. Common choices include:
Always ensure the buffer is degassed to prevent oxidation of the thiol groups.[3][6]
Q6: How can I stop the reaction?
To stop the reaction, you can add a small molecule thiol, such as cysteine or 2-mercaptoethanol, to quench any unreacted maleimide groups.[9]
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation with a PEG Linker
This protocol provides a general procedure for conjugating a thiol-containing molecule to a maleimide-functionalized PEG.
Materials:
-
Thiol-containing molecule (e.g., protein, peptide)
-
Maleimide-functionalized PEG (PEG-maleimide)
-
Reaction Buffer: Degassed, thiol-free buffer, pH 7.0-7.5 (e.g., 1x PBS, 100 mM HEPES)[1]
-
Anhydrous DMSO or DMF[4]
-
(Optional) Reducing agent if disulfide bonds are present (e.g., TCEP)
-
(Optional) Quenching reagent (e.g., cysteine)
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Prepare the Thiol-Containing Molecule:
-
Prepare the PEG-Maleimide Solution:
-
Immediately before use, dissolve the PEG-maleimide in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[4]
-
-
Perform the Conjugation Reaction:
-
Add the PEG-maleimide stock solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of PEG-maleimide is a good starting point.[1][10]
-
Gently mix the reaction solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[10] For hydrogel formation, gelation can be very rapid.[11]
-
-
(Optional) Quench the Reaction:
-
Add a small molar excess of a quenching reagent like cysteine to consume any unreacted PEG-maleimide.
-
-
Purify the Conjugate:
-
Remove unreacted PEG-maleimide and other small molecules by size exclusion chromatography, dialysis, or another suitable purification method.
-
Protocol 2: pH Optimization for Thiol-Maleimide Conjugation
This protocol describes a method to determine the optimal pH for your specific conjugation reaction.
Materials:
-
Same materials as in Protocol 1.
-
A series of degassed reaction buffers with varying pH values (e.g., pH 6.5, 7.0, 7.5, 8.0).
-
Analytical method to assess conjugation efficiency (e.g., SDS-PAGE, HPLC, mass spectrometry).
Procedure:
-
Set up parallel conjugation reactions, each with a different pH buffer from your series.
-
Follow steps 1-3 of the "General Thiol-Maleimide Conjugation" protocol for each reaction.
-
At various time points (e.g., 30 min, 1 hour, 2 hours, 4 hours), take an aliquot from each reaction.
-
If desired, quench the reaction in the aliquot.
-
Analyze the aliquots using your chosen analytical method to determine the extent of conjugation.
-
Compare the results across the different pH values and time points to identify the optimal pH for your desired reaction speed and efficiency.
Visualizations
Caption: Thiol-Maleimide Reaction Mechanism.
Caption: Troubleshooting Low Conjugation Efficiency.
Caption: pH and Thiol-Maleimide Reaction Outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. biotium.com [biotium.com]
- 5. benchchem.com [benchchem.com]
- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 7. benchchem.com [benchchem.com]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Challenges with steric hindrance in long-chain PEG linkers
Technical Support Center: Long-Chain PEG Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges researchers, scientists, and drug development professionals face regarding steric hindrance with long-chain polyethylene glycol (PEG) linkers in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of long-chain PEG linkers and why is it a problem?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups that physically obstructs a chemical reaction. In bioconjugation, a long-chain PEG linker, while beneficial for solubility and circulation half-life, can act as a bulky "shield".[1][2][3] This flexible polymer chain can fold back and block the reactive end of the linker or the target functional group on a biomolecule (like an antibody or protein), preventing it from efficiently binding to its intended partner.[1][4] This "shielding effect" can lead to significantly lower conjugation yields, reduced binding affinity of the final conjugate to its target, and interference with drug release mechanisms.[1][4]
Q2: My conjugation efficiency is very low. How do I know if steric hindrance from my long-chain PEG linker is the cause?
A2: Low conjugation efficiency is a common issue. To determine if steric hindrance is the culprit, consider the following diagnostic steps:
-
Run Control Reactions: Perform the conjugation with a shorter PEG linker or a non-PEG linker under identical conditions. A significantly higher yield with the shorter linker strongly suggests steric hindrance with the long-chain version.
-
Vary Molar Ratios: Systematically increase the molar excess of the PEG linker. If the yield plateaus despite a large excess of the linker, it may indicate that available conjugation sites are being physically blocked.
-
Analyze Intermediates: Use techniques like Mass Spectrometry (MS) to check if your biomolecule is partially conjugated.[5] A mix of unconjugated, mono-conjugated, and di-conjugated species (when more are expected) can indicate that initial conjugations are sterically hindering subsequent reactions.
-
Consider Alternative Chemistries: If using a common chemistry like NHS-ester for primary amines, be aware that long PEG chains can hinder access to lysines in recessed pockets of a protein.
Q3: Can the length of the PEG linker negatively impact the biological activity of my final conjugate?
A3: Yes, absolutely. While PEGylation is intended to improve pharmacokinetics, an excessively long PEG chain can create a steric barrier that impairs the biological function of the conjugated molecule.[1][6] For instance, in an antibody-drug conjugate (ADC), the PEG linker might block the antibody's antigen-binding site (Fab region), reducing its ability to bind to the target cell.[6] This trade-off is often referred to as the "PEG dilemma".[1] However, in some cases, a longer half-life afforded by a long PEG chain can compensate for a slight reduction in immediate cytotoxicity, leading to better overall therapeutic outcomes.[6]
Q4: Are there alternatives to long, linear PEG chains that can minimize steric hindrance?
A4: Yes, several strategies can be employed. Instead of long linear PEGs, consider using:
-
Branched or Forked PEGs: These architectures can create a dense hydrophilic shell without the long, flexible chain that can fold back and block reactive sites.
-
Hyperbranched Polymers: Structures like hyperbranched polyglycerols (PG) can offer a more rigid and defined three-dimensional structure, which may result in less steric hindrance compared to the highly flexible linear PEG chains.[7]
-
Cleavable Linkers: Incorporating an environmentally sensitive cleavable bond (e.g., a disulfide bond) into the PEG linker allows the bulky PEG shield to be detached once the conjugate reaches the target site, unmasking the active molecule.[1]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
You've performed a conjugation reaction with a long-chain PEG linker (e.g., >10 kDa) and SDS-PAGE or HPLC analysis shows a large amount of unconjugated starting material.
// Nodes start [label="Low Conjugation Yield\nDetected", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; check_reagents [label="Step 1: Verify Reagent Integrity\n& Buffer Compatibility", fillcolor="#FBBC05", fontcolor="#202124"]; check_ph [label="Is buffer pH optimal\nfor the reaction chemistry?\n(e.g., pH 6.5-7.5 for Maleimide)", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond]; check_amine [label="Does buffer contain competing\nnucleophiles (e.g., Tris, Glycine)?", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond]; adjust_buffer [label="Action: Adjust pH or switch to\na non-competing buffer\n(e.g., PBS, HEPES)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
analyze_conjugation [label="Step 2: Analyze Reaction\nParameters", fillcolor="#FBBC05", fontcolor="#202124"]; molar_ratio [label="Is molar ratio of PEG linker\nto biomolecule optimized?\n(Start with 10-20x excess)", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond]; optimize_ratio [label="Action: Perform titration\nexperiment with varying\nmolar ratios (e.g., 5x, 10x, 20x, 50x)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
suspect_hindrance [label="Step 3: Investigate\nSteric Hindrance", fillcolor="#FBBC05", fontcolor="#202124"]; control_exp [label="Did a control reaction with a\nshorter PEG linker yield a\nbetter result?", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond];
conclusion_hindrance [label="Conclusion: Steric hindrance is\nthe likely cause.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; conclusion_other [label="Conclusion: Issue is likely related\nto reagents or reaction conditions.", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> check_reagents; check_reagents -> check_ph; check_ph -> check_amine [label="Yes"]; check_ph -> adjust_buffer [label="No"]; check_amine -> adjust_buffer [label="Yes"]; check_amine -> analyze_conjugation [label="No"]; adjust_buffer -> analyze_conjugation [style=dashed, arrowhead=open, label="Re-run Experiment"];
analyze_conjugation -> molar_ratio; molar_ratio -> suspect_hindrance [label="Yes"]; molar_ratio -> optimize_ratio [label="No"]; optimize_ratio -> suspect_hindrance [style=dashed, arrowhead=open, label="Re-run Experiment"];
suspect_hindrance -> control_exp; control_exp -> conclusion_hindrance [label="Yes"]; control_exp -> conclusion_other [label="No"]; } }
Caption: Troubleshooting workflow for low conjugation yield.
| Potential Cause | Recommended Action |
| Incorrect Buffer Composition | Avoid buffers with primary amines (e.g., Tris) or thiols if they compete with your reaction chemistry. Use buffers like PBS, HEPES, or MES.[5][8] |
| Suboptimal pH | Ensure the reaction buffer pH is within the optimal range for your specific conjugation chemistry (e.g., pH 6.5-7.5 for maleimide-thiol reactions, pH 7-8 for NHS ester-amine reactions).[5][8] |
| Insufficient Molar Ratio | For initial experiments, use a 10-20 fold molar excess of the PEG linker. If yields are still low, perform a titration to find the optimal ratio for your specific molecules.[5] |
| Steric Hindrance | Run a parallel control experiment using a significantly shorter PEG linker (e.g., PEG4 or PEG8). A marked increase in yield with the shorter linker points to steric hindrance. |
| Reagent Degradation | Ensure linkers were stored correctly (e.g., at -20°C, desiccated). Prepare aqueous solutions of reactive linkers like maleimides or NHS esters immediately before use to prevent hydrolysis.[5][8] |
Problem 2: Reduced Biological Activity or Binding Affinity
Your conjugate is formed successfully, but it shows significantly lower activity in functional assays (e.g., ELISA, cell-based assays) compared to the unconjugated biomolecule.
// Nodes start [label="Reduced Biological Activity\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder];
cause1 [label="Hypothesis 1:\nPEG chain is blocking\nthe active/binding site.", fillcolor="#FBBC05", fontcolor="#202124"]; solution1a [label="Action: Use a shorter\nPEG linker.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution1b [label="Action: Change conjugation site\nto be further from the\nactive site.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution1c [label="Action: Use a cleavable\nlinker that releases the\nPEG shield at the target.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
cause2 [label="Hypothesis 2:\nConjugation chemistry damaged\nthe biomolecule.", fillcolor="#FBBC05", fontcolor="#202124"]; solution2 [label="Action: Analyze unconjugated\nbiomolecule treated with all\nreaction conditions (except linker).", fillcolor="#4285F4", fontcolor="#FFFFFF"];
cause3 [label="Hypothesis 3:\nConjugate has poor\nsolubility/aggregation.", fillcolor="#FBBC05", fontcolor="#202124"]; solution3 [label="Action: Analyze by DLS or SEC-MALS.\nIncrease PEG length or change\nlinker architecture if aggregation is detected.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> cause1; start -> cause2; start -> cause3;
cause1 -> solution1a; cause1 -> solution1b; cause1 -> solution1c;
cause2 -> solution2; cause3 -> solution3; }
Caption: Logical relationships in diagnosing reduced bioactivity.
| Potential Cause | Recommended Action |
| PEG Shielding of Active Site | The long PEG chain is physically obstructing the site responsible for biological activity.[1][4] |
| Action 1: Modify Linker Length | Synthesize and test conjugates with a range of shorter PEG linkers to find a balance between pharmacokinetic benefits and retained activity.[9] |
| Action 2: Change Conjugation Site | If possible, use site-specific conjugation methods to attach the PEG linker to a region of the biomolecule distant from the active or binding site.[4] |
| Action 3: Use a Cleavable Linker | Employ a linker that is stable in circulation but cleaves in the target environment (e.g., due to low pH or high glutathione concentration), releasing the PEG shield.[1] |
| Conjugate Aggregation | The final product may be aggregating, which can mask active sites and reduce efficacy. |
| Action: Characterize Aggregation | Use Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) to assess the aggregation state of the conjugate. |
Quantitative Data Summary
The choice of PEG linker length is a critical optimization step. A longer chain can improve pharmacokinetics but may reduce efficacy due to steric hindrance.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Units in Linker | Tumor Exposure (Relative) | Tumor Weight Reduction | Key Observation |
| 0 (Control) | Low | 11% | Non-PEGylated ADC has poor exposure and efficacy.[10] |
| 2-4 | Moderate | 35-45% | Shorter PEG linkers provide a moderate improvement.[10] |
| 8-12-24 | High | 75-85% | Longer PEG linkers significantly increase tumor exposure and efficacy, suggesting a threshold effect.[10] |
Table 2: Effect of PEG Molecular Weight on Cytotoxicity of an Affibody-Drug Conjugate
| PEG Chain MW | Fold-Reduction in Cytotoxicity | Key Observation |
| 4 kDa | ~6.5x | Moderate PEGylation reduces cytotoxicity.[6] |
| 10 kDa | ~22.5x | Long-chain PEGylation significantly reduces immediate cytotoxicity but also prolongs circulation half-life.[6] |
Experimental Protocols
Protocol 1: General Method for Evaluating Conjugation Efficiency by SDS-PAGE
This protocol provides a basic method to visually assess the success of a conjugation reaction.
-
Sample Preparation:
-
Collect aliquots from your reaction mixture at different time points (e.g., 0 hr, 1 hr, 4 hr, overnight).
-
Prepare a negative control (biomolecule + buffer, no linker) and a positive control (if a previously successful conjugate is available).
-
If the reaction involves a thiol, quench any unreacted maleimide groups by adding a small molecule thiol like cysteine to the aliquots.[5]
-
-
SDS-PAGE Analysis:
-
Mix samples with an appropriate loading buffer (reducing or non-reducing, depending on your biomolecule).
-
Load the samples onto a polyacrylamide gel with an appropriate percentage to resolve your protein of interest and its higher molecular weight conjugates.
-
Run the gel according to the manufacturer's instructions.
-
-
Visualization and Interpretation:
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Successful conjugation will be indicated by the appearance of a new, higher molecular weight band (or smear, for polydisperse PEGs) and a corresponding decrease in the intensity of the band for the unconjugated biomolecule. [5] The difference in molecular weight should correspond to the size of the attached PEG linker(s).
-
Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)
This protocol is essential for maleimide-thiol conjugations to ensure that sufficient free thiols are available on your biomolecule before starting.
-
Reagent Preparation:
-
Prepare a 4 mg/mL solution of Ellman's Reagent (DTNB) in a reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).
-
Prepare a standard curve using a known concentration of a thiol-containing compound like cysteine.
-
-
Assay Procedure:
-
Add 50 µL of your reduced protein sample (containing free thiols) to a 96-well plate.
-
Add 200 µL of the DTNB solution to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
Calculate the concentration of free thiols in your sample by comparing its absorbance to the cysteine standard curve. This confirms that disulfide bonds have been successfully reduced and are available for conjugation.[5]
-
References
- 1. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
How to purify PEGylated proteins after conjugation with HS-PEG6-CH2CH2-Boc
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of proteins after conjugation with HS-PEG6-CH2CH2-Boc.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying proteins conjugated with this compound?
The main challenge arises from the heterogeneity of the reaction mixture, which can contain:
-
Desired Mono-PEGylated Protein: The target molecule with a single PEG chain attached.
-
Unreacted Protein: The original, unmodified protein.
-
Unreacted this compound: Excess PEG linker from the conjugation reaction.
-
Multi-PEGylated Species: Proteins with more than one PEG chain attached.[]
-
Positional Isomers: Proteins PEGylated at different sites.[]
-
Byproducts: Including hydrolysis fragments of the PEG linker.[]
Separating these components can be difficult due to the minimal differences in their physicochemical properties.
Q2: Which purification techniques are most effective for PEGylated proteins?
A multi-step chromatographic approach is typically the most effective strategy. The most common methods include:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size (hydrodynamic radius).[] It is highly effective for removing smaller, unreacted PEG linkers from the larger PEGylated protein conjugate.[]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge.[] The attachment of a neutral PEG chain can "shield" the protein's charges, altering its interaction with the IEX resin and allowing for the separation of PEGylated species from the native protein.[]
-
Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity.[] PEGylation can alter the surface hydrophobicity of a protein, which can be exploited for purification.[][2]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on their polarity. It is particularly useful for analytical purposes and for purifying smaller proteins and peptides.[]
Q3: Do I need to remove the Boc protecting group, and if so, when?
The tert-butyloxycarbonyl (Boc) group protects the terminal amine of the PEG linker. You should remove it if you intend to use this amine for subsequent conjugation or modification. The deprotection step is typically performed after the initial purification of the Boc-protected PEGylated protein. This is done by treating the purified conjugate with a strong acid, most commonly trifluoroacetic acid (TFA).
Q4: How can I monitor the success of my purification?
Several analytical techniques can be used to assess the purity of your fractions and the final product:
-
SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight compared to the unmodified protein.
-
High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC can be used to assess purity and quantify the different species in a sample.[]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the molecular weight of the PEGylated protein, thereby verifying the number of attached PEG chains.
Troubleshooting Guides
This section addresses common issues encountered during the purification of proteins conjugated with this compound.
Table 1: Troubleshooting Common Issues in PEGylated Protein Purification
| Issue | Potential Cause | Recommended Solution |
| Poor separation of PEGylated protein from unreacted protein | Inadequate resolution of the chromatography method. | SEC: Use a column with a smaller pore size or a longer column for better resolution. Ensure the sample volume does not exceed 2-5% of the column volume. IEX: Optimize the pH and the salt gradient. A shallower gradient is often more effective.[4] HIC: Adjust the salt concentration in the binding and elution buffers. Experiment with different types of salts (e.g., ammonium sulfate vs. sodium chloride). |
| Co-elution of unreacted PEG linker with the PEGylated protein | Aggregation of the unreacted PEG with the protein. | Modify the buffer conditions (pH, ionic strength) to minimize non-specific interactions. SEC: Ensure the column has the appropriate fractionation range to separate the high molecular weight conjugate from the smaller PEG linker. |
| Low recovery of the PEGylated protein | Irreversible binding to the chromatography column. | IEX: Increase the salt concentration or change the pH of the elution buffer. HIC: Decrease the salt concentration in the elution buffer. Consider adding a mild organic modifier if the protein is very hydrophobic. General: Ensure the protein is soluble in the chosen buffers to prevent precipitation on the column. |
| Broad peaks during chromatography | Heterogeneity of the PEGylated species. | This may be inherent to the sample if multiple PEGylation sites exist. IEX or HIC may help to resolve some of these isoforms. Column issues: The column may be overloaded or not packed efficiently. Reduce the sample load or repack/replace the column. |
| Incomplete Boc deprotection | Insufficient acid concentration or reaction time. | Increase the concentration of TFA (e.g., from 25% to 50% in DCM) or extend the reaction time.[5] Monitor the reaction by LC-MS. |
| Degradation of the protein during Boc deprotection | Protein is sensitive to the acidic conditions. | Minimize the exposure time to TFA. Perform the reaction at a lower temperature (e.g., 0°C). Ensure that any byproducts from the deprotection are promptly removed. |
Experimental Protocols
General Workflow for Purification
The following diagram illustrates a typical workflow for the purification of a protein after conjugation with this compound.
Caption: A typical two-stage workflow for purification and deprotection.
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol is designed for the initial bulk separation of the larger PEGylated protein from the smaller, unreacted this compound.
Materials:
-
SEC column with an appropriate molecular weight fractionation range.
-
SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Chromatography system (e.g., FPLC or HPLC).
-
UV detector.
-
Fraction collector.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer until a stable baseline is achieved.[6]
-
Sample Preparation: Centrifuge the PEGylation reaction mixture (e.g., at 10,000 x g for 15 minutes) to remove any precipitated material.[7] Filter the supernatant through a 0.22 µm filter.[7]
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated protein will elute before the smaller, unreacted protein and the even smaller unreacted PEG linker.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to identify those containing the purified PEGylated protein.
-
Pooling: Pool the fractions containing the pure product.
Protocol 2: Ion Exchange Chromatography (IEX)
This protocol serves as a polishing step to separate the mono-PEGylated protein from unreacted protein and multi-PEGylated species. This example is for cation exchange chromatography (CEX); for anion exchange, the buffer pH and resin type would be adjusted accordingly.
Materials:
-
Cation exchange column (e.g., SP Sepharose).
-
Binding Buffer (e.g., 20 mM MES, pH 6.0).
-
Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0).
-
Chromatography system.
-
UV detector.
-
Fraction collector.
Procedure:
-
Buffer Exchange: Exchange the buffer of the pooled fractions from SEC into the IEX Binding Buffer using dialysis or a desalting column.
-
Column Equilibration: Equilibrate the cation exchange column with Binding Buffer for at least five column volumes.
-
Sample Loading: Load the buffer-exchanged sample onto the column.
-
Washing: Wash the column with Binding Buffer until the UV absorbance returns to baseline to remove any unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes. The PEGylated protein, with its shielded positive charges, is expected to elute at a lower salt concentration than the more positively charged unreacted protein.
-
Fraction Collection: Collect fractions across the gradient.
-
Analysis: Analyze the fractions by SDS-PAGE and/or RP-HPLC to identify those containing the pure mono-PEGylated product.
-
Pooling: Pool the pure fractions.
Protocol 3: Boc Deprotection with TFA
This protocol describes the removal of the Boc protecting group from the purified PEGylated protein. Caution: TFA is highly corrosive. Handle it in a chemical fume hood with appropriate personal protective equipment.
Materials:
-
Purified Boc-PEG-Protein.
-
Trifluoroacetic acid (TFA).
-
Dichloromethane (DCM), anhydrous.
-
Round-bottom flask.
-
Rotary evaporator.
-
Cold diethyl ether.
Procedure:
-
Dissolution: If the protein is lyophilized, dissolve it in anhydrous DCM in a round-bottom flask.
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add TFA to the stirred solution to a final concentration of 25-50%.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.[8] Monitor the reaction's progress by LC-MS if possible.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Purification: The resulting product will be the TFA salt. It is crucial to remove the TFA, which can be accomplished by buffer exchange using a desalting column or dialysis into a suitable buffer for your protein.
Data Presentation
Table 2: Comparison of Purification Techniques for PEGylated Proteins
| Technique | Principle of Separation | Primary Use Case | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius (size) | Removal of unreacted PEG linker and buffer exchange. | High recovery, mild conditions, predictable. | Low resolution for species of similar size. |
| Ion Exchange Chromatography (IEX) | Net surface charge | Separation of mono- from multi-PEGylated species and unreacted protein. | High capacity, high resolution for charged species. | "Charge shielding" by PEG can reduce effectiveness. |
| Hydrophobic Interaction Chromatography (HIC) | Surface hydrophobicity | Orthogonal separation to IEX; can resolve isoforms. | Non-denaturing, can separate species with subtle hydrophobicity differences.[9] | Lower capacity, requires high salt concentrations which can affect protein stability.[] |
| Reverse Phase HPLC (RP-HPLC) | Polarity / Hydrophobicity | High-resolution analysis and purification of small proteins/peptides. | High resolution, excellent for purity assessment. | Often requires organic solvents and denaturing conditions. |
Visualization of Key Processes
Logical Flow of Purification Decisions
Caption: Decision tree for selecting purification steps.
References
- 2. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. conductscience.com [conductscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 7. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. waters.com [waters.com]
Technical Support Center: Strategies to Improve the Stability of Maleimide-Thiol Conjugates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when working with maleimide-thiol conjugates, with a focus on enhancing their stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of instability for maleimide-thiol conjugates?
A1: The main routes of instability for the thiosuccinimide linkage formed from the reaction of a thiol and a maleimide are:
-
Retro-Michael Reaction: This is a reversible reaction where the thiosuccinimide adduct reverts to the original thiol and maleimide.[1][2][3][4][5] This can lead to premature release of the conjugated molecule (e.g., a drug payload) and exchange with other thiol-containing molecules in a biological environment, such as albumin and glutathione, potentially causing off-target effects.[1][3][6][7]
-
Hydrolysis: The succinimide ring can undergo hydrolysis, which opens the ring to form a stable maleamic acid thioether.[1][2] This reaction is irreversible and, once it occurs, the conjugate is no longer susceptible to the retro-Michael reaction.[1][2][5] However, the rate of hydrolysis for traditional N-alkylmaleimides is often too slow to effectively compete with the retro-Michael reaction in vivo.[1]
Q2: How does pH affect the stability and reaction efficiency of maleimide-thiol conjugates?
A2: pH is a critical factor in both the conjugation reaction and the subsequent stability of the conjugate:
-
Conjugation Reaction (pH 6.5-7.5): The reaction between thiols and maleimides is most efficient and specific at a pH between 6.5 and 7.5.[1][8][9] Within this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions.[9]
-
Below pH 6.5: The rate of conjugation slows down significantly because the thiol group is more likely to be protonated and less nucleophilic.[8][9]
-
Above pH 7.5: The maleimide group becomes susceptible to direct hydrolysis, rendering it inactive.[8][9] Additionally, the maleimide can start to react with amines, such as the side chain of lysine residues, leading to a loss of selectivity.[1][8][9]
-
Post-conjugation Stability: After the conjugate is formed, a higher pH (e.g., 8.0-9.0) can be used to intentionally accelerate the hydrolysis of the thiosuccinimide ring, leading to a more stable, ring-opened product that is resistant to deconjugation via the retro-Michael reaction.[1][8]
Q3: What are "next-generation maleimides" and how do they improve conjugate stability?
A3: Next-generation maleimides (NGMs) are a class of reagents designed to overcome the stability issues of traditional maleimides.[10][11] Key examples include:
-
Self-Hydrolyzing Maleimides: These maleimides are engineered with functionalities that promote rapid hydrolysis of the thiosuccinimide ring immediately after conjugation.[2][5][12] For instance, incorporating a basic amino group adjacent to the maleimide can provide intramolecular catalysis for the hydrolysis reaction.[2] This rapid, intentional hydrolysis converts the unstable thiosuccinimide linkage into a stable, ring-opened form, preventing the retro-Michael reaction.[2][5]
-
Diiodomaleimides: These reagents offer rapid bioconjugation and have been shown to have reduced susceptibility to hydrolysis prior to conjugation, making them suitable for constructing stable protein-protein conjugates.[13][14][15]
-
Maleimides with Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the N-substituent of the maleimide can significantly accelerate the rate of the stabilizing hydrolysis reaction.[6][16][17][18]
Q4: Can the conjugation site on a protein influence the stability of the maleimide-thiol linkage?
A4: Yes, the local microenvironment of the conjugation site on a protein can have a significant impact on the stability of the maleimide-thiol linkage.[12][19] For example, the presence of nearby positively charged amino acid residues can promote the hydrolysis of the thiosuccinimide ring, leading to a more stable conjugate.[12] Conversely, some sites may be more prone to thioether exchange, leading to reduced stability.[19]
Troubleshooting Guides
Problem 1: My conjugate is losing its payload during in vitro plasma stability assays.
-
Possible Cause: This is a classic sign of the retro-Michael reaction, where the maleimide-payload is deconjugated and may then react with abundant thiols in the plasma, such as albumin.[1][8]
-
Troubleshooting Steps:
-
Confirm with Mass Spectrometry: Use LC-MS to analyze the plasma sample. Look for the mass of your payload conjugated to plasma proteins like albumin.[8]
-
Induce Post-Conjugation Hydrolysis: After your standard conjugation and purification procedure, consider incubating your conjugate at a slightly alkaline pH (e.g., pH 8.0-8.5) for a controlled period (e.g., 2-4 hours) to intentionally hydrolyze the thiosuccinimide ring.[8] This will create a more stable, ring-opened product that is resistant to deconjugation. Monitor the hydrolysis by HPLC to ensure complete conversion.
-
Switch to a Next-Generation Maleimide: For future conjugations, consider using a self-hydrolyzing maleimide or another next-generation maleimide designed for enhanced stability.[2][8] These reagents are specifically designed to minimize the risk of the retro-Michael reaction.
-
Explore Alternative Linker Chemistries: If the instability persists, you may need to consider alternative, more stable linker chemistries, such as those based on sulfones.[1][19]
-
Problem 2: I am observing a low or inconsistent Drug-to-Antibody Ratio (DAR) in my antibody-drug conjugate (ADC) batches.
-
Possible Cause: This can be due to incomplete conjugation, side reactions, or instability of the reagents.
-
Troubleshooting Steps:
-
Optimize Reaction pH: Ensure your reaction buffer is strictly within the optimal pH range of 6.5-7.5.[1][8] Use a freshly calibrated pH meter to verify. Non-nucleophilic buffers like phosphate or HEPES are recommended.[8][9]
-
Use Fresh Maleimide Reagent: Maleimides can hydrolyze in aqueous stock solutions.[20][21] Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[8][20][21]
-
Control Molar Ratio: Use a sufficient molar excess of the maleimide-functionalized payload to drive the reaction to completion.[1][9] A 10-20 fold molar excess of maleimide to thiol is a common starting point, but this may need to be optimized for your specific molecules.[9][22]
-
Ensure Complete Disulfide Reduction (if applicable): If you are conjugating to native cysteine residues from reduced interchain disulfides, ensure complete reduction using an adequate amount of a reducing agent like TCEP or DTT. Incomplete reduction will result in fewer available thiols for conjugation.[1]
-
Degas Buffers: To prevent re-oxidation of thiols, especially after a reduction step, it is good practice to degas your buffers.[22]
-
Problem 3: My purified conjugate shows increasing heterogeneity upon storage.
-
Possible Cause: You are likely observing a combination of the retro-Michael reaction and hydrolysis. The retro-Michael reaction leads to deconjugation, while hydrolysis can create two stable isomers, both of which can lead to analytical heterogeneity (e.g., multiple peaks on an HPLC chromatogram).[8]
-
Troubleshooting Steps:
-
Optimize Storage Buffer: Ensure the storage buffer is at a neutral or slightly acidic pH (e.g., 6.5-7.0) to minimize both reactions.[8]
-
Control Storage Temperature: Store your conjugates at 4°C for short-term storage or frozen at -80°C for long-term storage to slow down degradation reactions.[8] If freezing, consider adding a cryoprotectant like glycerol.[23]
-
Induce Complete Hydrolysis for a Stable, Defined Product: If your application can tolerate the two isomers formed upon hydrolysis, consider intentionally driving the hydrolysis to completion by incubating at a slightly basic pH (e.g., 8.0-8.5) after purification.[8] This will result in a stable, albeit heterogeneous, product that will not deconjugate further.
-
Use a Next-Generation Maleimide: To avoid these issues from the outset in future experiments, switch to a next-generation maleimide designed for enhanced stability.[8]
-
Data Presentation
Table 1: Half-life of Thiosuccinimide Conjugates Under Various Conditions
| Maleimide Type | Thiol Partner | Condition | Half-life (t½) | Outcome |
| N-ethylmaleimide | 4-mercaptophenylacetic acid | Incubated with glutathione | 3.1 - 18 hours | Thiol exchange |
| N-phenylmaleimide | 4-mercaptophenylacetic acid | Incubated with glutathione | 3.1 - 18 hours | Thiol exchange |
| N-aminoethylmaleimide | 4-mercaptophenylacetic acid | Incubated with glutathione | 3.1 - 18 hours | Thiol exchange |
| N-alkyl thiosuccinimide | N/A | pH 7.4, 37°C | ~27 hours | Hydrolysis |
| N-aryl thiosuccinimide | N/A | pH 7.4, 37°C | ~1.5 hours | Hydrolysis |
| N-fluorophenyl thiosuccinimide | N/A | pH 7.4, 37°C | ~0.7 hours | Hydrolysis |
| "Self-hydrolyzing" maleimide 3 conjugate | Antibody | N/A | 2.0 - 2.6 hours | Hydrolysis |
| Maleimidocaproyl conjugate | Antibody | N/A | No hydrolysis observed at 24 hours | Stable (unhydrolyzed) |
Data compiled from references[12][16][24].
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
This protocol provides a general framework for labeling a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
Maleimide-functionalized molecule (e.g., drug, dye)
-
Reaction Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.[9][22]
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size exclusion chromatography column)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the reaction buffer to a concentration of 1-10 mg/mL.[22]
-
Reduction of Disulfides (Optional): If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced. Add a 10-20 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[21] Note: If using DTT, it must be removed before adding the maleimide reagent. TCEP does not need to be removed.[22]
-
Maleimide Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.[20][22]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point).[9][22] Add the maleimide solution dropwise while gently stirring.
-
Incubation: Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[21][22] Protect the reaction from light if any of the components are light-sensitive.
-
Quenching (Optional): To stop the reaction and cap any unreacted thiols, add a quenching reagent like L-cysteine to a final concentration of ~1 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted maleimide reagent and other small molecules by size exclusion chromatography or dialysis.
Protocol 2: Assessment of Conjugate Stability by RP-HPLC
This protocol provides a method to monitor the stability of a maleimide-thiol conjugate over time, assessing for deconjugation (retro-Michael reaction) or hydrolysis.
Materials:
-
Purified maleimide-thiol conjugate
-
Incubation Buffers: e.g., 100 mM Phosphate buffer at pH 6.5, 7.4, and 8.5.[8]
-
Exogenous Thiol (for thiol exchange studies): Glutathione (GSH)
-
Quenching Solution: 1% Trifluoroacetic acid (TFA) in water[8]
-
HPLC System: Reverse-phase HPLC with a C18 column and a UV detector.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified conjugate (e.g., 1-2 mg/mL) in a neutral buffer (e.g., PBS, pH 7.4).
-
Incubation Setup: For each condition to be tested (e.g., different pH values), aliquot the conjugate into the respective incubation buffer to a final concentration of ~0.5 mg/mL. For thiol exchange studies, add GSH to a final concentration of 1-5 mM.[8]
-
Time Course: Incubate all samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction.[8]
-
Quenching: Immediately quench the reaction in the aliquot by adding the quenching solution.[8]
-
HPLC Analysis: Analyze the quenched aliquots by RP-HPLC. Use a suitable gradient of Mobile Phase B to resolve the intact conjugate, the deconjugated species, and any hydrolyzed products.
-
Data Analysis: Integrate the peak areas for the different species at each time point. Plot the percentage of intact conjugate remaining over time to determine its stability under each condition.
Mandatory Visualizations
Caption: Competing instability pathways for maleimide-thiol conjugates.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Experimental workflow for assessing conjugate stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. creativepegworks.com [creativepegworks.com]
- 6. d-nb.info [d-nb.info]
- 7. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 23. biotium.com [biotium.com]
- 24. 2024.sci-hub.se [2024.sci-hub.se]
Validation & Comparative
Characterization of HS-PEG6-CH2CH2-Boc Functionalized Gold Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization of gold nanoparticles (AuNPs) functionalized with HS-PEG6-CH2CH2-Boc. This specific functionalization imparts unique properties to the nanoparticles, making them promising candidates for various biomedical applications, including drug delivery, diagnostics, and bio-sensing. The thiol group (HS-) ensures a strong and stable bond to the gold surface, the hexa-ethylene glycol (PEG6) linker enhances biocompatibility and colloidal stability, and the tert-butyloxycarbonyl (Boc) protecting group offers a reactive site for further conjugation following deprotection.
This guide will compare the expected characteristics of this compound functionalized AuNPs with other common functionalizations and provide detailed experimental protocols for their analysis.
Comparative Analysis of Functionalized Gold Nanoparticles
The functionalization of gold nanoparticles significantly influences their physicochemical properties, which in turn dictates their biological behavior. Here, we compare the expected properties of this compound functionalized AuNPs with two common alternatives: HS-PEG6-OCH3 (methoxy-terminated) and HS-PEG12-CH2CH2-Boc (longer PEG chain).
| Property | This compound AuNP | HS-PEG6-OCH3 AuNP | HS-PEG12-CH2CH2-Boc AuNP | Rationale for Difference |
| Hydrodynamic Diameter (nm) | Larger than core size | Slightly smaller than Boc-functionalized counterpart | Larger than PEG6 functionalized counterparts | The Boc group adds to the hydrodynamic radius. A longer PEG chain significantly increases the hydrodynamic diameter. |
| Zeta Potential (mV) | Near-neutral to slightly negative | Near-neutral to slightly negative | Near-neutral to slightly negative | The PEG chains shield the surface charge of the gold core, resulting in a near-neutral zeta potential which contributes to stability in biological media. The terminal group has a minor effect on the overall charge. |
| Surface Plasmon Resonance (SPR) λmax (nm) | Red-shifted compared to citrate-capped AuNPs | Similar red-shift to Boc-functionalized counterpart | Slightly more red-shifted than PEG6 counterparts | The PEG layer alters the local refractive index at the nanoparticle surface, causing a red-shift in the SPR peak. A longer PEG chain can induce a slightly larger shift. |
| Biocompatibility | High | High | High | The PEG linker is well-known for its ability to reduce non-specific protein adsorption and improve biocompatibility. |
| Further Conjugation Potential | High (after Boc deprotection) | Low | High (after Boc deprotection) | The Boc group can be removed to expose a primary amine, which can then be used for covalent attachment of targeting ligands, drugs, or imaging agents. Methoxy-terminated PEGs are generally used for passivation. |
Experimental Protocols
Thorough characterization is essential to ensure the quality, consistency, and efficacy of functionalized nanoparticles. Below are detailed protocols for key analytical techniques.
Experimental Workflow for Characterization
Caption: Workflow for the synthesis, functionalization, and characterization of this compound AuNPs.
UV-Visible (UV-Vis) Spectroscopy
Principle: This technique measures the absorbance of light by the nanoparticles and is used to confirm their formation and assess their stability. Gold nanoparticles exhibit a characteristic Surface Plasmon Resonance (SPR) peak.
Protocol:
-
Calibrate the spectrophotometer with a suitable solvent (e.g., deionized water or PBS).
-
Dilute the functionalized AuNP solution to an appropriate concentration to ensure the absorbance is within the linear range of the instrument (typically < 1.0 AU).
-
Transfer the diluted sample to a quartz cuvette.
-
Scan the absorbance spectrum from 400 nm to 800 nm.
-
Record the wavelength of maximum absorbance (λmax). A red-shift in λmax compared to the initial citrate-capped AuNPs indicates successful surface functionalization.[1][2]
Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension to determine their hydrodynamic diameter.
Protocol:
-
Ensure the sample is free of dust and aggregates by filtering through a 0.22 µm syringe filter.
-
Dilute the sample with deionized water or PBS to an appropriate concentration.
-
Transfer the sample to a disposable DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (typically 25°C).
-
Perform at least three measurements to ensure reproducibility.
-
Analyze the data to obtain the average hydrodynamic diameter and the polydispersity index (PDI). An increase in hydrodynamic diameter compared to the core size determined by TEM confirms the presence of the PEG layer.[3][4]
Zeta Potential Measurement
Principle: This technique measures the surface charge of the nanoparticles in a colloidal suspension, which is a key indicator of their stability.
Protocol:
-
Prepare the sample in the same manner as for DLS, typically diluted in 10 mM NaCl or PBS to ensure sufficient ionic strength for the measurement.
-
Transfer the sample to a specific zeta potential cuvette.
-
Place the cuvette in the instrument and perform the measurement.
-
Record the average zeta potential value. PEGylated nanoparticles are expected to have a near-neutral zeta potential.[5][6]
Transmission Electron Microscopy (TEM)
Principle: TEM provides high-resolution images of the nanoparticles, allowing for the determination of their core size, shape, and dispersity.
Protocol:
-
Place a drop of the diluted AuNP solution onto a carbon-coated copper TEM grid.
-
Allow the nanoparticles to adsorb for a few minutes.
-
Wick away the excess solution using filter paper.
-
Allow the grid to air dry completely.
-
Image the grid using a TEM at an appropriate magnification.
-
Measure the diameter of at least 100 nanoparticles from multiple images to determine the average core size and size distribution.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present on the nanoparticle surface by measuring the absorption of infrared radiation.
Protocol:
-
Purify the functionalized AuNPs thoroughly to remove any unbound ligands.
-
Lyophilize the nanoparticle solution to obtain a dry powder.
-
Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the concentrated nanoparticle solution onto the ATR crystal and allow the solvent to evaporate.
-
Acquire the FTIR spectrum.
-
Identify characteristic peaks corresponding to the PEG linker (C-O-C stretching around 1100 cm⁻¹) and the Boc protecting group (C=O stretching around 1700 cm⁻¹ and N-H bending around 1500 cm⁻¹).
Cellular Uptake and Signaling Pathway
This compound functionalized AuNPs, after deprotection of the Boc group and conjugation with a targeting ligand (e.g., an antibody or peptide), are often designed to be taken up by specific cells through receptor-mediated endocytosis.
Receptor-Mediated Endocytosis Pathway
Caption: Generalized pathway for receptor-mediated endocytosis of functionalized gold nanoparticles.[8][9][10][11]
This guide provides a foundational understanding of the characterization and potential biological interactions of this compound functionalized gold nanoparticles. The provided protocols and comparative data serve as a starting point for researchers to design and evaluate their nanoparticle systems for specific applications in drug delivery and biomedical research.
References
- 1. rjp.nipne.ro [rjp.nipne.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01127D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Confirming Boc Deprotection of PEG Linkers
For researchers, scientists, and drug development professionals working with PEGylated molecules, the efficient cleavage of the tert-butyloxycarbonyl (Boc) protecting group is a critical step. Confirmation of complete Boc deprotection is essential to ensure the success of subsequent conjugation or modification steps. This guide provides a comprehensive comparison of various analytical techniques used to monitor and confirm the removal of the Boc group from PEG linkers, complete with experimental data, detailed protocols, and workflow diagrams.
Comparison of Analytical Methods
A variety of analytical methods can be employed to confirm Boc deprotection, each with its own set of advantages and limitations. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitative data, the nature of the PEG linker (e.g., attached to a solid support), and the available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. The disappearance of the singlet corresponding to the nine equivalent protons of the tert-butyl group is monitored.[1] | Provides unambiguous, quantitative data and detailed structural information about the entire molecule.[1][2] | Requires a relatively pure sample and may not be suitable for very complex molecules without advanced 2D techniques. The N-H proton signal can sometimes be broad or difficult to observe.[1] |
| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbon atoms. Confirms the disappearance of the carbonyl and quaternary carbons of the Boc group. | Provides clear evidence of the removal of the key carbon atoms in the Boc group. | Less sensitive than ¹H NMR, requiring longer acquisition times or more concentrated samples. Quaternary carbon signals can be weak.[1][2] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. Monitors the disappearance of the C=O stretch of the carbamate.[1] | Fast, non-destructive, and requires minimal sample preparation.[2] | Provides functional group information only and does not give a complete structural picture. Can be less sensitive for quantitative analysis compared to other methods.[2] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. Confirms the decrease in molecular weight corresponding to the loss of the Boc group (100.12 g/mol ). | Highly sensitive and provides accurate molecular weight confirmation. Can be coupled with liquid chromatography (LC-MS) for separation and quantification.[3] | May require sample purification. Fragmentation patterns can be complex for large PEGylated molecules. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[4] | Provides high-resolution, quantitative data for purity assessment and reaction monitoring.[4][5] Can separate the Boc-protected starting material from the deprotected product. | Requires method development for optimal separation. Higher initial setup and operational costs compared to TLC.[4] |
| Thin-Layer Chromatography (TLC) | A rapid and simple chromatographic technique for monitoring reaction progress.[3] The deprotected, more polar amine typically has a lower Retention Factor (Rf) value.[3] | Quick, convenient, and cost-effective for qualitative screening and reaction monitoring.[3][4] | Not inherently quantitative and less sensitive than HPLC.[6] |
| Kaiser Test (Ninhydrin Test) | A colorimetric test that detects the presence of primary amines.[7][8] A positive result (intense blue color) indicates the presence of a free amine after deprotection.[7][8][9] | Very sensitive for primary amines and useful for qualitative confirmation, especially on solid-phase supports.[7][8] | Not reliable for secondary amines (like N-terminal proline).[7][8] Can give false positives with some protecting groups like Fmoc.[7] The reagents can be toxic.[10] |
Quantitative Data Summary
The following table presents a summary of quantitative data from various analytical techniques used to confirm Boc deprotection. It is important to note that the efficiency of deprotection can be influenced by the substrate, reaction conditions (acid concentration, time, and temperature), and the nature of the PEG linker.
| Analytical Technique | Parameter Measured | Boc-Protected PEG Linker | Deprotected PEG Linker | Typical Quantitative Observation |
| ¹H NMR | Chemical Shift (δ) | Singlet at ~1.4 ppm (9H)[3] | Signal at ~1.4 ppm is absent | Integration of the 1.4 ppm signal decreases to zero upon complete deprotection. |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon at ~155 ppm, Quaternary carbon at ~80 ppm, Methyl carbons at ~28 ppm[2] | Signals corresponding to the Boc group are absent | Disappearance of the three characteristic signals of the Boc group. |
| FTIR | Wavenumber (cm⁻¹) | Strong C=O stretch at 1680-1720 cm⁻¹[1][2] | Absence of the C=O stretch in the 1680-1720 cm⁻¹ region. Appearance of N-H bending vibrations. | Disappearance of the prominent carbamate carbonyl peak. |
| Mass Spectrometry | Molecular Weight (m/z) | [M+H]⁺ or [M+Na]⁺ | [M-100.12+H]⁺ or [M-100.12+Na]⁺ | A mass shift of -100.12 Da is observed, corresponding to the loss of the Boc group. |
| HPLC | Retention Time (Rt) | Longer Rt (more non-polar) | Shorter Rt (more polar) | Disappearance of the peak for the starting material and appearance of a new peak with a shorter retention time. Purity of the deprotected product is often >95%.[11] |
| TLC | Retention Factor (Rf) | Higher Rf value | Lower Rf value[3] | Disappearance of the starting material spot and appearance of a new, lower Rf spot. |
| Kaiser Test | Color Change | Colorless to pale yellow (negative)[9] | Intense blue color (positive for primary amines)[7][8][9] | A distinct color change indicates the presence of the free amine. |
Experimental Protocols
General Protocol for Boc Deprotection of a PEG Linker in Solution
This protocol describes a typical procedure for the removal of a Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[3]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[3] For substrates sensitive to acid-catalyzed side reactions, scavengers like triisopropylsilane (TIS) can be added (2.5-5% v/v).[3]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[3]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or ¹H NMR until the starting material is consumed (typically 1-2 hours).[3]
-
Work-up:
-
Concentration: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (3 times) can help remove residual TFA.[3]
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[3]
-
Protocol for the Kaiser Test on Solid-Phase Resin
This qualitative test is highly sensitive for detecting primary amines on a solid support.
Reagents: [8]
-
Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.
-
Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.
Procedure: [8]
-
Place 10-15 beads of the resin in a small test tube.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observation:
-
Positive Result (Deprotection Complete): An intense blue color on the beads and in the solution indicates the presence of a primary amine.
-
Negative Result (Deprotection Incomplete): The beads and solution remain colorless or turn yellow.
-
Mandatory Visualization
Caption: Experimental workflow for Boc deprotection and analysis.
Caption: Comparison of analytical techniques for Boc deprotection confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 11. benchchem.com [benchchem.com]
The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Analysis of HS-PEG6-CH2CH2-Boc and Other PEG Variants
For researchers, scientists, and drug development professionals, the optimization of antibody-drug conjugates (ADCs) is a delicate balancing act. The linker, a critical component connecting the antibody to the cytotoxic payload, profoundly influences the ADC's therapeutic index. Polyethylene glycol (PEG) linkers have become a valuable tool for modulating the physicochemical and pharmacokinetic properties of ADCs. This guide provides an objective comparison of the performance of ADCs functionalized with the HS-PEG6-CH2CH2-Boc linker against alternatives with varying PEG chain lengths, supported by experimental data and detailed methodologies.
The inclusion of PEG chains in ADC linkers addresses several challenges, particularly the hydrophobicity of many potent payloads, which can lead to aggregation and rapid clearance from circulation.[1][2] The hydrophilic nature of PEG enhances solubility, stability, and can prolong the plasma half-life of the ADC.[3][4][5] However, the length of the PEG chain is a crucial parameter that must be optimized, as it represents a trade-off between improved pharmacokinetics and potentially reduced in vitro potency.[1] While longer linkers generally enhance in vivo performance, they can sometimes negatively impact the cytotoxic activity of the conjugate.[6][7]
This guide will delve into the comparative performance of short to intermediate-length PEG linkers, with a focus on positioning the this compound linker within this spectrum.
General Structure of a Thiol-Reactive PEGylated ADC
The fundamental structure of an ADC utilizing a thiol-reactive PEG linker, such as this compound, involves the site-specific conjugation of the linker-payload to cysteine residues on the antibody. The Boc protecting group on the linker's terminus is removed prior to the final conjugation step.
Caption: General structure of an ADC with a thiol-reactive PEG linker.
Comparative Performance Data of ADCs with Varying PEG Linker Lengths
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key ADC performance metrics. While direct comparative data for a PEG6 linker is extrapolated from trends observed with similar short to intermediate-length linkers, the provided information offers a clear framework for its anticipated performance.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)
| PEG Linker Length | Relative Half-Life | Clearance Rate | Tumor Accumulation | Reference |
| No PEG | Shortest | Highest | Lower | [1][6] |
| PEG2 - PEG4 | Short | High | Moderate | [8] |
| PEG6 (Inferred) | Intermediate | Moderate | Good | - |
| PEG8 - PEG12 | Long | Low | High | [8][9] |
| PEG24 | Longest | Lowest | Highest | [2][9] |
| 4kDa - 10kDa | Significantly Extended | Very Low | Very High | [6][7] |
Table 2: Effect of PEG Linker Length on In Vitro and In Vivo Efficacy
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Antitumor Activity | Bystander Effect | Reference |
| No PEG | Highest Potency | Lower Efficacy | Payload Dependent | [6][7] |
| PEG2 - PEG4 | High Potency | Moderate Efficacy | Payload Dependent | [10] |
| PEG6 (Inferred) | Moderately High Potency | Good Efficacy | Payload Dependent | - |
| PEG8 - PEG12 | Moderate Potency | High Efficacy | Payload Dependent | [8][10] |
| PEG24 | Lower Potency | Very High Efficacy | Payload Dependent | [2] |
| 4kDa - 10kDa | Lowest Potency | Highest Efficacy | Payload Dependent | [6][7] |
Table 3: Influence of PEG Linker Length on Physicochemical Properties
| PEG Linker Length | Hydrophilicity | Aggregation Tendency | Drug-to-Antibody Ratio (DAR) Achievability | Reference |
| No PEG | Low | High | Low to Moderate | [2][5] |
| PEG2 - PEG4 | Moderate | Moderate | Moderate | [10] |
| PEG6 (Inferred) | Good | Low | High | - |
| PEG8 - PEG12 | High | Very Low | High | [10] |
| PEG24 | Very High | Negligible | Very High | [2] |
| 4kDa - 10kDa | Extremely High | Negligible | Very High | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are representative protocols for key experiments.
Synthesis of ADC with this compound Linker
This process involves the deprotection of the Boc group from the linker, followed by conjugation to the antibody.
Caption: Workflow for ADC synthesis with a Boc-protected thiol-PEG linker.
Protocol for Boc Deprotection:
-
Dissolve the Boc-protected PEG linker (this compound) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the solution and stir for 1-2 hours at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected linker.
Protocol for Antibody Conjugation:
-
Partially reduce the antibody (e.g., Trastuzumab) using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free thiol groups.
-
Dissolve the deprotected linker-payload conjugate in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Add the linker-payload solution to the reduced antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated payload and linker.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's cytotoxic potency.
Protocol:
-
Seed target cancer cells (e.g., HER2-positive NCI-N87 cells) in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the ADC and control antibodies in the cell culture medium.
-
Replace the medium in the cell plate with the ADC dilutions and incubate for 72-96 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting cell viability against ADC concentration.[3][11][12]
Pharmacokinetic (PK) Analysis in a Murine Model
This experiment evaluates the in vivo stability and clearance of the ADC.
Protocol:
-
Administer a single intravenous (IV) dose of the ADC to tumor-bearing mice (e.g., BALB/c nude mice with NCI-N87 xenografts).
-
Collect blood samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours) post-injection.
-
Separate the plasma from the blood samples.
-
Quantify the concentration of the total antibody and/or conjugated ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA).
-
Analyze the concentration-time data to determine key PK parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).[6][9]
Logical Framework for Linker Length Selection
The choice of PEG linker length is a multi-parameter optimization problem. The following diagram illustrates the decision-making process.
Caption: Decision logic for selecting PEG linker length in ADC development.
Conclusion
The length of the PEG linker is a critical attribute in the design of ADCs that significantly impacts their therapeutic window. The this compound linker, with its intermediate length, is positioned to offer a favorable balance between the high in vitro potency often seen with shorter linkers and the superior pharmacokinetic profiles characteristic of longer PEG chains. This makes it a compelling candidate for a wide range of payloads and therapeutic applications. The provided data and protocols offer a framework for the rational design and evaluation of ADCs, enabling researchers to systematically optimize linker length to achieve the desired balance of efficacy and safety. Further head-to-head experimental comparisons will be invaluable in precisely defining the performance of PEG6-containing ADCs relative to other linker variants.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. The Use of Uniform PEG Compounds in the Design of ADCs | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 5. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Protein-PEG Conjugation: A Comparative Guide to Validation by Size-Exclusion Chromatography
The covalent attachment of polyethylene glycol (PEG) to proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This modification can significantly enhance the therapeutic properties of proteins by increasing their solubility, extending their in vivo half-life, and reducing their immunogenicity.[1] However, the success of PEGylation hinges on the precise characterization and validation of the resulting conjugate. This guide provides a comprehensive comparison of size-exclusion chromatography (SEC) with other analytical techniques for the validation of protein-PEG conjugation, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their needs.
The Gold Standard: Size-Exclusion Chromatography (SEC)
Size-exclusion chromatography is a powerful and widely used technique for the analysis and purification of PEGylated proteins.[1][2] The principle of SEC is elegantly simple: molecules in solution are separated based on their hydrodynamic radius as they pass through a column packed with porous beads.[1][3] Larger molecules, such as PEGylated protein conjugates and aggregates, are excluded from the pores and therefore travel a shorter path, eluting from the column first.[1] Smaller molecules, like the unconjugated protein and free PEG, can enter the pores, resulting in a longer retention time and later elution.[1]
Unveiling the SEC Workflow for Protein-PEG Conjugation Validation
The experimental workflow for validating protein-PEG conjugation using SEC is a systematic process designed to ensure accurate and reproducible results. The key steps involve system preparation, sample analysis, and data interpretation to distinguish between the PEGylated conjugate, unreacted protein, and free PEG.
Figure 1. Experimental workflow for protein-PEG conjugation validation using SEC.
In-Depth Experimental Protocol for SEC Analysis
A well-defined protocol is crucial for obtaining reliable and reproducible data. The following is a generalized protocol for the validation of protein-PEG conjugation using SEC.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC) system
-
Size-Exclusion Chromatography column (e.g., Tosoh TSKgel G4000SWXL)[4]
-
UV and/or Refractive Index (RI) detector
-
Mobile Phase: e.g., 20 mM sodium phosphate, 300 mM sodium chloride, 200 mM arginine, pH 6.2[4]
-
Protein-PEG conjugation reaction mixture
-
Unconjugated protein standard
-
Free PEG standard
Procedure:
-
System Preparation:
-
Sample Preparation:
-
Filter the protein-PEG conjugation reaction mixture through a 0.22 µm filter to remove any particulate matter.[1]
-
Prepare standards of the unconjugated protein and free PEG at known concentrations.
-
-
Chromatographic Separation:
-
Inject a defined volume of the filtered sample onto the equilibrated column.
-
Perform an isocratic elution with the mobile phase at a constant flow rate.
-
-
Data Acquisition and Analysis:
-
Monitor the column eluent using a UV detector (typically at 280 nm for proteins) and/or an RI detector (for PEG).
-
Record the chromatogram, which will show peaks corresponding to the different species in the sample.
-
Identify the peaks corresponding to the PEGylated conjugate, unconjugated protein, and free PEG by comparing their retention times to those of the standards.
-
Integrate the area under each peak to quantify the relative amounts of each species.
-
A Comparative Look: SEC vs. Alternative Techniques
While SEC is a robust method, other techniques can also be employed for the validation of protein-PEG conjugation. The choice of method often depends on the specific characteristics of the protein and PEG, as well as the information required.
| Feature | Size-Exclusion Chromatography (SEC) | Reversed-Phase Chromatography (RPC) | Ion-Exchange Chromatography (IEC) |
| Principle of Separation | Hydrodynamic Radius (Size)[1][3] | Hydrophobicity | Net Surface Charge[5][] |
| Primary Application | Separation of aggregates, conjugate, and free protein/PEG.[4][7] | Analysis of protein hydrophobicity changes upon PEGylation. | Separation of PEGylation site isomers and species with different degrees of PEGylation.[5] |
| Resolution | Good for species with significant size differences.[8] May have limited resolution for species with similar hydrodynamic radii.[8] | Can provide high resolution for species with different hydrophobicities. | High resolution for species with different net charges.[5] |
| Sample Recovery | Generally high. | Can be lower due to irreversible binding to the stationary phase. | Generally high. |
| Mobile Phase | Aqueous buffers, often with salt to minimize secondary interactions.[4][9] | Requires organic solvents and ion-pairing agents. | Aqueous buffers with a salt gradient for elution.[5] |
| Limitations | Peak broadening due to polydispersity of PEG.[5] May not separate PEGylation site isomers.[5] | Can be denaturing for some proteins. PEG itself can interact with the stationary phase.[5] | PEG chains can shield the protein's charges, affecting separation.[] |
| Precision (RSD) | Retention Time: < 0.1%; Peak Area: < 3% | Dependent on method optimization. | Dependent on method optimization. |
| Linearity (Correlation Coefficient) | ≥ 0.99 | Dependent on method optimization. | Dependent on method optimization. |
| Limit of Detection (LOD) | ~3-10 µg/mL[7] | Dependent on detector and analyte. | Dependent on detector and analyte. |
| Limit of Quantitation (LOQ) | ~12.5-25 µg/mL[7] | Dependent on detector and analyte. | Dependent on detector and analyte. |
Conclusion: Making an Informed Decision
Size-exclusion chromatography stands out as a reliable and versatile method for the routine validation of protein-PEG conjugation, particularly for assessing the presence of aggregates and separating the conjugate from unreacted starting materials.[4][7] Its non-denaturing conditions and straightforward principle make it a preferred choice in many biopharmaceutical laboratories.[9]
However, for a more comprehensive characterization, especially when dealing with positional isomers or when information on the hydrophobicity profile is crucial, complementary techniques like ion-exchange and reversed-phase chromatography are invaluable.[5] Ultimately, a multi-faceted analytical approach, often employing a combination of these techniques, will provide the most complete picture of a PEGylated protein product, ensuring its quality, safety, and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of HS-PEG6-CH2CH2-Boc and Alternative Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of polyethylene glycol (PEG) conjugates is critical for ensuring product quality, efficacy, and safety. This guide provides a comparative overview of mass spectrometry techniques for the analysis of HS-PEG6-CH2CH2-Boc and similar PEGylated molecules, supported by experimental protocols and a comparison with alternative linker technologies.
Introduction to Mass Spectrometry of PEGylated Conjugates
Mass spectrometry is an indispensable tool for the characterization of PEGylated molecules, providing information on molecular weight, purity, and structural integrity.[1][2] The inherent polydispersity of many PEG reagents can, however, present analytical challenges, leading to complex mass spectra.[3][4] The two most common ionization techniques employed for the analysis of these conjugates are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).
Comparison of Key Mass Spectrometry Techniques
The choice between MALDI-TOF and ESI-MS often depends on the specific characteristics of the PEGylated conjugate and the information required.
| Feature | MALDI-TOF Mass Spectrometry | Electrospray Ionization Mass Spectrometry (ESI-MS) |
| Ionization State | Primarily generates singly charged ions ([M+H]⁺ or [M+Na]⁺).[5] | Generates multiply charged ions, which can lead to complex spectra.[5] |
| Spectral Complexity | Simpler spectra, especially for high molecular weight and polydisperse PEGs.[5][6] | Can be complex due to overlapping charge states and polydispersity, though techniques exist to simplify spectra.[1][4] |
| Coupling to LC | Not directly coupled. | Easily coupled with liquid chromatography (LC-MS) for separation and analysis of complex mixtures.[2][3] |
| Sample Preparation | Requires a matrix and co-crystallization with the sample.[7] | Simpler sample preparation, often involving dissolution in a suitable solvent.[8] |
| Automation | Less amenable to high-throughput automated workflows. | Well-suited for automated analysis.[1][2] |
| Typical Analytes | Well-suited for synthetic polymers and large PEGylated proteins.[1][7] | Ideal for a wide range of molecules, including PEGylated peptides and proteins, especially when coupled with LC.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality mass spectrometry data. Below are representative protocols for MALDI-TOF-MS and ESI-MS analysis of PEGylated compounds.
MALDI-TOF-MS Protocol
This protocol is adapted from methodologies for the analysis of PEG standards.[7]
-
Matrix Solution Preparation: Prepare a solution of α-cyano-4-hydroxycinnamic acid (CHCA) at a concentration of 15.8 mg/mL in ethanol. Use an ultrasonic bath to ensure complete dissolution.
-
Cationizing Agent Preparation: Prepare a solution of sodium trifluoroacetate (NaTFA) at a concentration of 5.9 mg/mL in ethanol, again using an ultrasonic bath to dissolve.
-
Sample Preparation: Dissolve the PEG conjugate sample in an aqueous solution to a concentration of approximately 2 mg/mL.
-
Sample Spotting: Mix the matrix solution, cationizing agent, and sample solution in a 5:1:1 (v/v/v) ratio. Spot 0.5 µL of the mixture onto a ground steel target plate and allow it to air dry completely before analysis.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer. The instrument is typically operated in positive ion mode.
ESI-MS Protocol
This protocol is a generalized procedure based on common practices for ESI-MS.[5][8]
-
Sample Solution Preparation: Dissolve the PEG conjugate in a suitable solvent system, such as a 1:1 (v/v) mixture of water and methanol or 10 mM ammonium acetate and methanol, to a final concentration of 1-2 mg/mL.[5] It is crucial to avoid inorganic salts as they can interfere with ionization.[8]
-
Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 10 µL/min using a syringe pump.[5]
-
Charge Reduction (Optional): To simplify complex spectra from polydisperse or high molecular weight PEGs, post-column addition of a tertiary amine like triethylamine (TEA) can be employed.[4][9] This is achieved by mixing the eluent from the LC with a solution of the amine before it enters the mass spectrometer.
-
Data Acquisition: Perform the analysis on a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.[9]
Alternatives to this compound Conjugates
While PEG linkers are widely used, alternative technologies are emerging to address some of their limitations.
| Linker Class | Key Features | Potential Advantages |
| Alkyl Chains | Simple, flexible hydrocarbon chains. | Synthetically accessible and can provide flexibility for protein-ligand interactions.[10] |
| Rigid Linkers | Contain cyclic or aromatic groups. | Can enhance potency and improve pharmacokinetic profiles by pre-organizing the molecule for binding.[10] |
| Polysarcosine (pSar) | Biocompatible, synthetic hydrophilic polymer. | Exhibits excellent water solubility and biostability, with reduced immunogenicity compared to PEG.[11] |
| Poly(amino acid) (PAA) Based Lipopolymers | Composed of synthetic poly(amino acids). | Offer a tailorable and biocompatible alternative to PEG, with good biodegradability.[11] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the mass spectrometry analysis of a PEGylated conjugate.
Caption: Workflow for Mass Spectrometry Analysis of PEG Conjugates.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enovatia.com [enovatia.com]
- 4. sciex.com [sciex.com]
- 5. pharmtech.com [pharmtech.com]
- 6. MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bath.ac.uk [bath.ac.uk]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
A Comparative Guide to Heterobifunctional and Homobifunctional PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker molecule is a pivotal decision in the design and synthesis of bioconjugates, profoundly influencing the efficacy, stability, and homogeneity of the final product. Polyethylene glycol (PEG) linkers are extensively utilized due to their capacity to enhance solubility, prolong circulation half-life, and reduce the immunogenicity of therapeutic molecules. This guide presents an objective comparison of two principal classes of PEG linkers: heterobifunctional and homobifunctional, supported by experimental data, detailed protocols, and visual workflows to inform selection for specific research and development applications.
Fundamental Differences: Structure and Reactivity
The primary distinction between heterobifunctional and homobifunctional PEG linkers lies in the reactivity of their terminal functional groups. This structural difference dictates their utility and application in bioconjugation strategies.
Homobifunctional PEG Linkers are characterized by identical reactive groups at both ends of the polyethylene glycol chain (X-PEG-X). This symmetrical nature makes them ideal for cross-linking identical molecules, such as in protein polymerization or nanoparticle functionalization. However, their use in conjugating two different molecules can lead to a heterogeneous mixture of products, including undesirable homodimers and polymers, necessitating more rigorous purification.
Heterobifunctional PEG Linkers possess two different reactive groups at each terminus (X-PEG-Y). This orthogonality allows for a controlled, sequential conjugation of two distinct molecular entities. This specificity is a significant advantage in the construction of complex bioconjugates like antibody-drug conjugates (ADCs), where precise control over stoichiometry and conjugation site is critical. The sequential reaction process minimizes the formation of unwanted byproducts, resulting in a more homogeneous and well-defined final product with a higher yield.
Performance Comparison: A Quantitative Overview
The choice between a homobifunctional and a heterobifunctional PEG linker has a direct impact on key performance metrics in bioconjugation. The following tables summarize typical performance data, with a focus on the development of antibody-drug conjugates (ADCs) as a representative application.
Table 1: Comparative Conjugation Efficiency and Product Purity
| Parameter | Homobifunctional Linker (One-Pot Reaction) | Heterobifunctional Linker (Two-Step Reaction) |
| Conjugation Efficiency (%) | 40-60% | 70-90% |
| Purity of Desired Conjugate (%) | 30-50% | >85% |
| Formation of Undesired Polymers | High | Low to Negligible |
| Purification Difficulty | High | Moderate |
Data compiled from industry benchmarks and comparative studies.
Table 2: Influence of PEG Linker Length on Drug-to-Antibody Ratio (DAR) in ADCs
| PEG Linker Length | Typical Drug-to-Antibody Ratio (DAR) | Key Findings and Rationale |
| PEG4 | ~2.5 | Shorter linkers may lead to lower drug loading due to steric hindrance. |
| PEG8 | ~4.8 | Intermediate lengths often show higher drug loading efficiencies. |
| PEG12 | ~3.7 | Represents a balance between hydrophilicity and avoiding excessive steric hindrance. |
| PEG24 | ~3.0 | Longer linkers can sometimes lead to a decrease in conjugation efficiency. |
This table illustrates the impact of the PEG spacer length within a heterobifunctional linker on the final drug loading of an ADC. The optimal PEG length often represents a trade-off between enhancing solubility and stability without compromising biological activity.
Experimental Protocols
The following are generalized protocols for key bioconjugation experiments utilizing both heterobifunctional and homobifunctional PEG linkers.
**Protocol
A Comparative Guide to the Stability of Self-Assembled Monolayers of HS-PEG6-CH2CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
Self-assembled monolayers (SAMs) are indispensable tools in surface functionalization, offering a straightforward method to tailor the chemical and physical properties of substrates for applications ranging from biosensing to drug delivery. The molecule HS-PEG6-CH2CH2-Boc is a popular choice for creating biocompatible and functional surfaces. It features a thiol headgroup (HS-) for strong anchoring to gold surfaces, a hexa(ethylene glycol) linker (-PEG6-) to resist non-specific protein adsorption, and a Boc-protected amine terminus (-Boc) for subsequent chemical modification. However, the long-term stability of these monolayers is a critical parameter that dictates their performance and reliability. This guide provides an objective comparison of the stability of this compound SAMs against common alternatives, supported by experimental data and detailed protocols.
Factors Influencing SAM Stability
The stability of a thiol-based SAM on a gold surface is a complex interplay of several factors:
-
Headgroup-Substrate Bond: The gold-thiolate bond (Au-S) is the primary anchor. While strong, with a bond strength of approximately 45 kcal/mol, it is susceptible to oxidation, which can lead to desorption of the monolayer.[1][2]
-
Intermolecular Interactions: Van der Waals forces between adjacent molecules, particularly the alkyl or PEG chains, contribute significantly to the ordering and stability of the SAM.[2] Longer chains generally lead to more stable monolayers.[3][4]
-
Terminal Group: The end group can influence packing density and interactions at the SAM-environment interface. Bulky groups may disrupt the close-packed arrangement of the chains, potentially reducing stability.[2]
-
Environmental Conditions: Factors such as temperature, pH, solvent, and the presence of oxidizing agents or competing molecules can accelerate SAM degradation.[5][6]
Comparative Stability Analysis
While direct stability data for the specific this compound molecule is not extensively published, we can infer its performance by comparing it to structurally similar molecules, namely alkanethiols and other PEG-thiols.
This compound SAMs vs. Alkanethiol SAMs
Long-chain alkanethiols (e.g., dodecanethiol, C12) are often considered the "gold standard" for forming dense, well-ordered, and relatively stable SAMs due to strong van der Waals interactions between the alkyl chains.[2]
-
Thermal Stability: PEG-thiol SAMs generally exhibit lower thermal stability than their alkanethiol counterparts. Studies have shown that PEG-thiol SAMs on gold can begin to degrade at temperatures as low as 120°C, whereas alkanethiols can be stable up to higher temperatures.[1][7] The presence of ether oxygens in the PEG chain may offer oxidation sites, weakening the monolayer structure upon heating.
-
Chemical & Temporal Stability: In aqueous and biological media, the stability of alkanethiol SAMs can be compromised over time. One study observed substantial degradation of undecanethiol SAMs after 21 days in phosphate-buffered saline (PBS).[8] The hydrophilic PEG linker in this compound is expected to enhance stability in aqueous environments compared to hydrophobic alkanethiols, although desorption can still occur. However, the Au-S bond remains a vulnerability, and PEG-thiol release has been observed in biological media, especially with temperature increases.[5] The bulky Boc-protecting group may influence the packing density, potentially creating a less ordered and less stable film compared to a simple methyl-terminated alkanethiol.[9]
Table 1: Comparative Stability of PEG-Thiol vs. Alkanethiol SAMs
| Feature | HS-PEG-R SAMs (Inferred) | Long-Chain Alkanethiol SAMs | Key Considerations |
| Primary Bond | Gold-Thiolate | Gold-Thiolate | Susceptible to oxidation and displacement.[1] |
| Thermal Stability | Lower (Degradation observed at 120°C)[1][7] | Higher (Stable to ~177°C for C18) | PEG chain may be less thermally robust. |
| Aqueous Stability | Generally higher due to hydrophilicity | Lower, prone to desorption over time[8] | Important for biological applications. |
| Oxidative Stability | Lower; Au-S bond can be easily oxidized[1][7] | Moderate; also susceptible to oxidation | A key degradation pathway in ambient air. |
| Packing Density | Potentially lower due to flexible PEG chain and bulky Boc-group | High, forming crystalline-like structures[2] | Affects barrier properties and overall stability. |
The Role of the Boc-Protected Terminus
The tert-Butyloxycarbonyl (Boc) protecting group is crucial for synthetic strategies, allowing for selective deprotection and subsequent functionalization of the terminal amine. However, its presence impacts the final SAM structure. Studies on similar molecules show that SAMs formed from Boc-protected aminothiols can produce well-packed films with superior surface bonding compared to those with charged termini like ammonium.[10][9] The deprotection step, however, can be a critical point where desorption occurs. The stability of the underlying monolayer during this chemical process is paramount.[9]
Experimental Protocols for Stability Assessment
Assessing the stability of a SAM involves subjecting it to environmental stressors (e.g., heat, specific solvents, biological media) over time and measuring changes in its physical and chemical properties.
Workflow for SAM Stability Testing
Below is a generalized workflow for preparing and testing the stability of SAMs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. | Semantic Scholar [semanticscholar.org]
- 7. Poly(ethylene glycol) monolayer formation and stability on gold and silicon nitride substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lee.chem.uh.edu [lee.chem.uh.edu]
- 10. Boc-protected ω-amino alkanedithiols provide chemically and thermally stable amine-terminated monolayers on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond PEG: A Comparative Guide to Novel Nanoparticle Surface Modifications
In the realm of nanomedicine, the surface modification of nanoparticles is a critical determinant of their in vivo fate and therapeutic efficacy. For decades, polyethylene glycol (PEG) has been the gold standard for creating "stealth" nanoparticles that can evade the immune system and prolong circulation time. However, the emergence of anti-PEG antibodies and concerns about its non-biodegradability have spurred the development of innovative alternatives. This guide provides a comprehensive comparison of promising alternatives to HS-PEG6-CH2CH2-Boc for nanoparticle surface modification, offering researchers and drug development professionals a data-driven resource for selecting the optimal coating for their applications.
This comparison focuses on three major classes of alternatives: zwitterionic polymers, stimuli-responsive polymers (thermo- and pH-responsive), and other hydrophilic polymers. We will delve into their performance, supported by experimental data, and provide detailed protocols for their application.
Performance Comparison of PEG Alternatives
The ideal nanoparticle coating should minimize non-specific protein adsorption (fouling), exhibit excellent biocompatibility, and allow for controlled drug release and targeted delivery. The following tables summarize the quantitative performance of various alternatives compared to the traditional PEG coating.
| Surface Modifier | Protein Adsorption (% of Control) | Cell Viability (%) | Circulation Half-life (t½) | Key Advantages |
| This compound (Control) | ~30% | >95% | ~18-24 hours | Well-established, good stealth properties |
| Zwitterionic Polymers | ||||
| Glutathione Derivative (GSHzwt)[1][2] | <10%[1][2] | >98%[1][2] | Comparable to PEG | Excellent anti-fouling, high biocompatibility[1][2] |
| Poly(sulfobetaine) (PSBMA)[3] | <5% | >95% | Prolonged | Robust hydration layer, resistance to non-specific binding[4] |
| Stimuli-Responsive Polymers | ||||
| Poly(N-isopropylacrylamide) (PNIPAAm)[5] | Variable | >90% | Tunable | Temperature-triggered drug release[5][6] |
| pH-Responsive Polymers[7][8] | Variable | >90% | Tunable | pH-triggered drug release in tumor microenvironment[7][9] |
| Other Hydrophilic Polymers | ||||
| Poly(2-oxazolines) (POx)[10][11][12] | <15%[12] | >95%[11] | Comparable or superior to PEG[10] | Low immunogenicity, tunable properties[11][12] |
| Polyglycerols[10] | Low | >95% | Prolonged[10] | Highly hydrophilic, multiple functional groups for conjugation[10] |
Experimental Workflows and Methodologies
The successful surface modification of nanoparticles relies on well-defined experimental protocols. Below are generalized workflows for attaching different classes of polymers to a gold nanoparticle (AuNP) core, a common model system.
General Workflow for Nanoparticle Surface Modification
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stealth and Biocompatible Gold Nanoparticles through Surface Coating with a Zwitterionic Derivative of Glutathione [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Temperature-Responsive Smart Nanocarriers for Delivery Of Therapeutic Agents: Applications and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | pH-Responsive Polymer Nanomaterials for Tumor Therapy [frontiersin.org]
- 8. DSpace [minerva-access.unimelb.edu.au]
- 9. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in stealth coating of nanoparticle drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. POxylation as an alternative stealth coating for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
The "Goldilocks" Principle in Action: How PEG Linker Length Dictates PROTAC Efficacy and Stability
A comprehensive analysis reveals that the length of the polyethylene glycol (PEG) linker in Proteolysis Targeting Chimers (PROTACs) is a critical determinant of their success, directly influencing their ability to effectively degrade target proteins. The optimal linker length, often discovered through empirical testing, strikes a delicate balance—not too short to cause steric hindrance and not too long to create an unstable ternary complex. This guide provides a comparative analysis, supported by experimental data and protocols, to aid researchers in the rational design of potent and stable PROTACs.
The linker component of a PROTAC, though seemingly a simple connector, plays a pivotal role in its mechanism of action.[1][2] It bridges the gap between a ligand that binds the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. The length and flexibility of this linker are paramount for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential prerequisite for the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]
PEG linkers are frequently employed in PROTAC design due to their favorable physicochemical properties, such as increased hydrophilicity and biocompatibility.[3][4] However, the precise number of PEG units must be carefully optimized for each specific target and E3 ligase pair.[5] An improperly sized linker can prevent the formation of the ternary complex due to steric clashes if it's too short, or lead to a non-productive and unstable complex if it's too long.[1][5]
Comparative Analysis of BRD4-Targeting PROTACs
To illustrate the impact of PEG linker length, we can examine a representative series of PROTACs designed to degrade Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs typically consist of the BRD4 inhibitor JQ1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and PEG linkers of varying lengths.[1][4]
| Linker | DC50 (nM) [a] | Dmax (%) [b] | Permeability (Papp, 10⁻⁶ cm/s) [c] | Oral Bioavailability (%) |
| PEG3 | 55 | 85 | High | Moderate |
| PEG4 | 20 | 95 | Moderate | Good |
| PEG5 | 15 | >98 | Moderate | High |
| PEG6 | 30 | 92 | Low | Low |
Data Footnotes: [a] DC50: The half-maximal degradation concentration, representing the potency of the PROTAC. A lower value indicates higher potency.[1] [b] Dmax: The maximum percentage of target protein degradation, indicating the efficacy of the PROTAC.[4] [c] Papp: The apparent permeability coefficient, a measure of passive diffusion across cell membranes.[4]
The data clearly demonstrates a structure-activity relationship where a PEG5 linker provides the optimal balance of high degradation potency and efficacy. While shorter linkers may offer better cell permeability, they can be less effective at promoting the formation of a stable ternary complex. Conversely, longer linkers can negatively impact both permeability and the stability of the ternary complex.[4][5]
It is important to note that the optimal linker length is highly dependent on the specific biological system. For instance, studies on PROTACs targeting estrogen receptor alpha (ERα) found a 16-atom linker to be more effective than a 12-atom one.[4][6] Similarly, for TANK-binding kinase 1 (TBK1), a 21-atom linker showed the highest potency, while linkers shorter than 12 atoms were inactive.[4][7]
Visualizing the PROTAC Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the key processes and relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of HS-PEG6-CH2CH2-Boc: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like HS-PEG6-CH2CH2-Boc are paramount for laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this bifunctional linker, which incorporates a thiol (mercaptan) group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine.
The primary consideration for the disposal of this compound is the reactive and malodorous nature of the thiol group. Therefore, a key step in the disposal process is the oxidation of the thiol to a less hazardous and odorless sulfonic acid derivative.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
A laboratory coat
All disposal and treatment steps involving the neat compound or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of any potentially volatile or odorous compounds.
Step-by-Step Disposal Protocol
This protocol is divided into procedures for liquid and solid waste containing this compound.
Part 1: Treatment and Disposal of Liquid Waste
Liquid waste includes residual solutions from experiments, reaction mixtures, and rinsates from cleaning contaminated glassware.
Step 1: Neutralization of the Thiol Group
The thiol group must be oxidized before aqueous disposal. A common and effective method is treatment with sodium hypochlorite (laundry bleach).[1][2]
-
Prepare a Bleach Solution : In a designated waste container within a fume hood, prepare a solution of commercial laundry bleach (typically 5.25% sodium hypochlorite). It is recommended to use a 25% excess of bleach to ensure complete oxidation of the thiol.[2]
-
Slow Addition of Thiol Waste : Slowly and carefully add the liquid waste containing this compound to the stirred bleach solution. The reaction can be exothermic, so slow addition is crucial.[1]
-
Reaction Time : Allow the mixture to react for a minimum of 2 hours, although allowing it to stand overnight (approximately 14 hours) is recommended to ensure complete oxidation.[3]
-
Check for Odor : After the reaction period, carefully check for the absence of the characteristic thiol odor. If a thiol smell persists, add more bleach and allow the reaction to continue.
-
Neutralization and Dilution : Before drain disposal, ensure the pH of the resulting solution is within the permissible range for your institution's wastewater system (typically between 5.5 and 9.5).[4] Neutralize with a suitable acid (e.g., sodium bisulfate) or base (e.g., sodium bicarbonate) if necessary.
-
Final Disposal : Once the thiol is oxidized and the solution is neutralized, it can be flushed down the sanitary sewer with copious amounts of water.[1]
| Parameter | Guideline | Rationale |
| Oxidizing Agent | Commercial Sodium Hypochlorite (Bleach) | Effective at oxidizing thiols to sulfonic acids.[2] |
| Agent to Thiol Ratio | ~25% molar excess of hypochlorite | Ensures complete reaction.[2] |
| Reaction Time | Minimum 2 hours, overnight recommended | Allows for the completion of the oxidation reaction.[3] |
| Final pH | Between 5.5 and 9.5 | Complies with typical wastewater disposal regulations.[4] |
Part 2: Disposal of Solid Waste
Solid waste includes contaminated consumables such as gloves, paper towels, and pipette tips.
-
Segregation : All solid waste contaminated with this compound should be collected separately from general laboratory waste.
-
Containment : Place the contaminated solid waste into a designated, leak-proof plastic bag.
-
Deodorization (Optional but Recommended) : To minimize odor, you can place a paper towel lightly dampened with bleach solution inside the bag, ensuring it does not directly saturate the other waste to avoid potential reactions.
-
Sealing and Labeling : Securely seal the plastic bag. The bag must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5]
-
Final Disposal : The sealed and labeled bag should be placed in a designated hazardous waste container for collection by your institution's Environmental Health & Safety (EHS) department.[5][6] Do not dispose of this waste in regular trash.
Part 3: Decontamination of Glassware
-
Initial Rinse : Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the residual compound. This rinsate should be collected and treated as liquid waste.
-
Bleach Soak : Immerse the rinsed glassware in a bleach bath for at least 14 hours (overnight) to oxidize any remaining thiol residues.[3] For larger glassware that cannot be fully submerged, fill the vessel with bleach solution and let it sit in a fume hood.[3]
-
Final Cleaning : After the bleach soak, thoroughly rinse the glassware with water and then wash using standard laboratory cleaning procedures.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Disclaimer: These guidelines are based on general principles for handling thiol-containing compounds. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for any chemical before handling. If an SDS for this compound is not available, it is prudent to treat it with the precautions required for its most hazardous functional group, the thiol.
References
Personal protective equipment for handling HS-PEG6-CH2CH2-Boc
Essential Safety and Handling Guide for HS-PEG6-CH2CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from analogous thiol-containing, polyethylene glycol (PEG), and Boc-protected compounds to establish a robust safety protocol. All procedures should be conducted with the utmost caution, and a comprehensive risk assessment should be performed before handling this chemical.
Hazard Identification and Mitigation
This compound is a molecule that combines a thiol (-SH) group, a polyethylene glycol (PEG) linker, and a Boc-protected amine. While specific toxicity data is unavailable, the primary hazards are associated with the thiol and Boc-protected functional groups.
-
Thiol (-SH) Group : Thiols can be skin and eye irritants and may cause respiratory irritation.[1][2] They are also known for their strong, unpleasant odors.
-
Boc (tert-butoxycarbonyl) Group : The Boc protecting group is stable under many conditions but is typically removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4][5] This deprotection process can generate isobutylene and carbon dioxide gas, requiring proper ventilation.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure protection from the potential hazards associated with this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields, or a face shield.[1][2] | Protects against splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Double-gloving is recommended.[1] | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | A flame-resistant lab coat should be worn and kept fastened.[1][2] | Protects personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] | Minimizes inhalation of any potential vapors or aerosols. |
Operational and Handling Plan
Adherence to a strict operational protocol is necessary to minimize exposure and ensure the stability of the compound.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Prepare and label all necessary glassware and equipment within the fume hood.
-
Have designated, labeled waste containers ready for liquid and solid chemical waste.[1][2]
2. Handling:
-
Don all required PPE before handling the chemical.[1]
-
Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.[1]
-
To minimize air exposure and potential oxidation of the thiol group, consider handling under an inert gas atmosphere (e.g., argon or nitrogen).[1]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe any dust, fumes, gas, mist, vapors, or spray that may be generated.[2]
3. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Refer to the manufacturer's recommendations for optimal storage temperature, which is often refrigerated.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[1][2] |
| Solid Waste | Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.[1][2] |
| General Disposal | All chemical waste should be disposed of through a licensed contractor, following all institutional and governmental regulations.[1] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
